2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Description
BenchChem offers high-quality 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₃H₂D₄N₄OS |
|---|---|
Molecular Weight |
150.2 |
Synonyms |
1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione-d4; 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol-d4; 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole-d4; 1-(2-Hydroxyethyl)-5-mercaptotetrazole-d4; 1-(2-Hydroxyethyl)tetrazole-5-thiol-d4; 5-Mercapto-1-(2-hyd |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, a deuterated isotopologue of a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and strategic applications of this stable-labeled compound.
Introduction: The Strategic Value of Isotopic Labeling
In modern pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools.[1] The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), offers a subtle yet powerful modification to a molecule's properties.[2] This alteration, while minimally affecting the compound's chemical reactivity and biological behavior, provides a distinct mass signature that is readily detectable by mass spectrometry (MS).[1]
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is the deuterated analog of 2-(5-Mercaptotetrazole-1-yl)ethanol. The parent compound is a significant building block in the synthesis of the beta-lactam antibiotic, Flomoxef, and has also been identified as an inhibitor of vitamin K-dependent glutamylcarboxylase.[3] The introduction of four deuterium atoms onto the ethanol moiety creates a high-purity, stable internal standard, essential for precise quantification in complex biological matrices.
The primary application for this deuterated standard is in pharmacokinetic (PK) and drug metabolism (DMPK) studies, where it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[4][5] Its near-identical chemical nature to the unlabeled analyte ensures it co-elutes chromatographically and experiences similar ionization effects and matrix suppression, thereby correcting for variations during sample preparation and analysis.[6] This leads to highly accurate and reproducible quantification of the parent drug or its metabolites in plasma, urine, or tissue samples.[1]
Physicochemical and Structural Properties
The key to utilizing any analytical standard is a thorough understanding of its fundamental properties. The properties of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 are derived from its parent compound with adjustments for the isotopic labeling.
Chemical Structure
The molecular structure consists of a tetrazole ring, a five-membered heterocycle with four nitrogen atoms, substituted at the 1-position with a deuterated ethanol group and at the 5-position with a thiol group. The thiol group can exist in tautomeric equilibrium with the thione form.
Caption: Chemical structure and thione tautomer of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
Core Properties Summary
The following table summarizes the key computed and reported properties for both the deuterated compound and its non-deuterated parent.
| Property | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | 2-(5-Mercaptotetrazole-1-yl)ethanol | Data Source |
| Molecular Formula | C₃H₂D₄N₄OS | C₃H₆N₄OS | [4] |
| Molecular Weight | 150.20 g/mol | 146.17 g/mol | [4][7] |
| Exact Mass | 150.0513 g/mol | 146.0262 g/mol | [7] |
| CAS Number | Not available | 56610-81-2 | [7] |
| Appearance | White to Off-White Solid (Expected) | White to Off-White Solid | [8] |
| Isotopic Purity | Typically ≥98% | Not Applicable | [5] |
| Storage Temperature | 2-8°C, Refrigerator | 2-8°C, Refrigerator | [8] |
Synthesis and Isotopic Labeling Strategy
The synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 requires a multi-step approach, incorporating the deuterium label at a strategic point to ensure stability and high isotopic enrichment. The following represents a plausible and robust synthetic pathway based on established tetrazole chemistry.
Rationale for Synthetic Design
The core of the synthesis involves the construction of the 5-mercaptotetrazole ring and the subsequent alkylation with a deuterated ethanol moiety. The deuterium atoms are introduced via a deuterated starting material, in this case, a deuterated ethanolamine derivative, to ensure the label is in a metabolically stable position and to avoid isotopic scrambling.
Caption: High-level synthetic workflow for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative, based on established synthetic transformations for tetrazole derivatives. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 5-Mercapto-1H-tetrazole sodium salt
-
Reaction Setup: To a solution of sodium hydroxide (1.2 equivalents) in water in a round-bottom flask, add sodium azide (1.1 equivalents) and stir until dissolved.
-
Addition of CS₂: Cool the solution in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture. The resulting sodium salt of 5-mercapto-1H-tetrazole can be used directly in the next step or isolated by precipitation with an appropriate solvent if necessary.
Step 2: N-Alkylation with 2-Bromoethanol-d4
-
Reaction Setup: Dissolve the crude 5-mercapto-1H-tetrazole sodium salt from Step 1 in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Alkylation: Add 2-bromoethanol-d4 (1.05 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Note: Alkylation of the tetrazole-thiolate anion is a critical step, as it is an ambident nucleophile. Reaction conditions such as solvent and temperature must be carefully controlled to favor N-alkylation over S-alkylation.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Acidify with dilute HCl to a pH of ~2-3 to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be simplified compared to the unlabeled analog. Key expected signals would include the hydroxyl proton (-OH) and any residual, non-deuterated protons on the ethanol backbone. The absence of signals corresponding to the CH₂ protons of the ethanol group confirms successful deuteration.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the tetrazole ring carbon (typically in the range of 150-165 ppm) and the two carbons of the ethanol side chain.[9][10] The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be of lower intensity.
-
²H NMR: Deuterium NMR can be used to confirm the location of the deuterium labels.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Tetrazole C=S: ~163 ppm
-
-CD₂-OH: ~55-60 ppm
-
N-CD₂-: ~45-50 ppm
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and isotopic enrichment.
-
Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method.
-
Expected Result: The mass spectrum should show a prominent molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (150.0513 Da for the neutral molecule).
-
Isotopic Enrichment: The isotopic distribution pattern will confirm the incorporation of four deuterium atoms. The relative abundance of the M+4 peak compared to M, M+1, M+2, and M+3 will allow for the calculation of isotopic purity, which should ideally be ≥98%.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining chemical purity.
-
Rationale: A robust HPLC method is required to separate the target compound from any starting materials, byproducts, or regioisomers (e.g., the S-alkylated product). Reversed-phase HPLC is typically employed for polar compounds like tetrazole derivatives.
Illustrative HPLC Method Protocol:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Purity Assessment: Chemical purity is determined by calculating the peak area percentage of the main component relative to all other observed peaks.
Applications in Drug Development and Research
The primary role of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is as an internal standard in quantitative bioanalysis.
Pharmacokinetic Studies of Flomoxef
Flomoxef is an oxacephem antibiotic used clinically.[11][12] To understand its absorption, distribution, metabolism, and excretion (ADME), sensitive analytical methods are required to measure its concentration, and that of its metabolites, in biological fluids over time.[13][14][15] 2-(5-Mercaptotetrazole-1-yl)ethanol is a known intermediate and potential metabolite. Using the d4-labeled version as an internal standard in an LC-MS/MS assay allows for precise quantification, which is crucial for establishing dosing regimens and evaluating drug safety.[11]
Caption: Bioanalytical workflow using the deuterated internal standard.
Vitamin K-Dependent Carboxylase Inhibition Studies
The parent compound exhibits inhibitory activity against vitamin K-dependent glutamylcarboxylase, an enzyme crucial for the post-translational modification of proteins involved in blood coagulation and bone metabolism.[3][16] In in-vitro enzyme kinetic studies, the deuterated standard can be used to accurately quantify the concentration of the inhibitor in the assay medium, ensuring reliable determination of kinetic parameters like Kᵢ.
Safe Handling and Storage
6.1. Hazard Assessment (Inferred)
No specific safety data sheet (SDS) is available for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. Therefore, it must be handled with the assumption that it possesses hazards similar to structurally related compounds, such as other tetrazole derivatives and mercaptans.
-
Potential Hazards: Based on related compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[17]
-
Recommendation: Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
6.2. Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[8]
-
Stability: The compound is expected to be stable under the recommended storage conditions. The carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, so the deuterated label is not expected to exchange under normal conditions.
Conclusion
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 represents a specialized chemical tool of high value to the pharmaceutical sciences. Its utility as a stable, isotopically labeled internal standard is paramount for the development of robust and accurate bioanalytical methods. A thorough understanding of its chemical properties, a well-designed synthetic strategy, and comprehensive analytical characterization are the cornerstones for its effective application in advancing drug development programs, particularly in the fields of antibiotic pharmacokinetics and enzyme inhibition research.
References
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
PubMed. (n.d.). Vitamin K dependent carboxylation: synthesis and biological properties of tetrazolyl analogues of pentapeptidic substrates. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]
-
PMC. (n.d.). Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of Flomoxef in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection. Available from: [Link]
-
PMC. (2025, December 29). Pharmacokinetics and safety of fosfomycin and flomoxef administered as part of neonatal sepsis treatment (NeoSep1 Part 1). Available from: [Link]
-
PubMed. (n.d.). [Pharmacokinetics and clinical efficacy of flomoxef in neonates]. Available from: [Link]
-
PubMed. (n.d.). [Pharmacokinetic and clinical studies on flomoxef in the perinatal period in obstetrics and gynecology]. Available from: [Link]
-
PubMed. (n.d.). [Pharmacokinetic and clinical studies on flomoxef in the pediatric field]. Available from: [Link]
-
PubChem. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol. Available from: [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
Beilstein Journals. (2025, July 23). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Available from: [Link]
-
PMC. (2025, July 23). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Available from: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 56610-81-2 | Product Name : 2-(5-Mercaptotetrazole-1-yl)ethanol. Available from: [Link]
-
MDPI. (n.d.). Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of Flomoxef in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and safety of fosfomycin and flomoxef administered as part of neonatal sepsis treatment (NeoSep1 Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetics and clinical efficacy of flomoxef in neonates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacokinetic and clinical studies on flomoxef in the perinatal period in obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Pharmacokinetic and clinical studies on flomoxef in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 17. chem.washington.edu [chem.washington.edu]
The Gold Standard: Interpreting the Certificate of Analysis for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Introduction: The Anchor of Bioanalytical Accuracy
In the high-stakes arena of antibiotic development and therapeutic drug monitoring (TDM), 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (hereafter MTE-d4 ) serves a singular, critical function: it is the Stable Isotope-Labeled Internal Standard (SIL-IS) used to quantify the "MTT-like" side chains of cephalosporins (e.g., Cefotiam, Cefmetazole, Flomoxef).
These side chains are monitored not just as metabolic markers, but due to their association with hypoprothrombinemia (bleeding risks) via vitamin K epoxide reductase inhibition. Consequently, the Certificate of Analysis (CoA) for MTE-d4 is not merely a receipt; it is the primary validation document ensuring that your internal standard corrects for matrix effects without introducing bias into your quantification.
This guide deconstructs the MTE-d4 CoA, moving beyond basic specifications to the causal links between isotopic purity and bioanalytical reliability.
The Anatomy of the CoA: Critical Parameters
A research-grade CoA for MTE-d4 must validate two distinct forms of purity: Chemical Purity (is it the right molecule?) and Isotopic Purity (is it sufficiently labeled?).
Table 1: Essential Specification Summary
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Appearance | Visual | White to off-white solid | MTE derivatives are prone to oxidation (discoloration) if stored improperly. |
| Identity | ¹H-NMR, MS | Conforms to Structure | Must confirm the tetrazole ring and the absence of ethylene protons (indicating deuteration). |
| Chemical Purity | HPLC-UV (254 nm) | ≥ 98.0% | Impurities compete for ionization in the MS source, causing suppression. |
| Isotopic Enrichment | LC-MS or NMR | ≥ 99.0 atom % D | Critical: High enrichment prevents "cross-talk" (contribution) to the analyte signal. |
| Water Content | Karl Fischer | Report Value | Tetrazoles can be hygroscopic; water content affects the actual weighed mass. |
| Residual Solvents | GC-HS | < Limit (ICH Q3C) | Solvents like DMSO or methanol can interfere with chromatography. |
Technical Deep Dive: Isotopic Purity vs. Chemical Purity
The most common error in interpreting SIL-IS CoAs is conflating chemical purity with isotopic enrichment.
The "Contribution to Blank" Phenomenon
For MTE-d4, the parent molecule (MTE) has a monoisotopic mass of 146.03 Da . The d4 variant (mass 150.05 Da ) shifts the mass by +4 Da.
-
Chemical Purity: Ensures no other compounds (e.g., starting materials like 2-chloroethanol) are present.
-
Isotopic Purity: Ensures the absence of the d0 (unlabeled), d1 , d2 , or d3 isotopologues.
Why it matters: If your MTE-d4 standard contains 1% unlabeled MTE (d0), spiking this IS into a "blank" matrix will generate a false positive signal in the analyte channel. This is known as Isotopic Interference .
Visualization: The Isotopic Validation Workflow
Figure 1: The decision logic for releasing a deuterated standard. Note that Isotopic Enrichment is a distinct failure point separate from Chemical Purity.
Structural Confirmation: Reading the NMR
When reviewing the Identity section of the CoA, you must look for specific spectral evidence of deuteration.
The ¹H-NMR Signature
The non-deuterated parent (MTE) typically shows two distinct triplets corresponding to the ethylene linker (-CH₂-CH₂-):
-
~3.8 ppm: -CH₂- adjacent to the tetrazole nitrogen.
-
~4.0 ppm: -CH₂- adjacent to the hydroxyl group.
In the MTE-d4 CoA:
-
Disappearance: These triplets must be absent or reduced to tiny residual peaks (integrated to determine enrichment).
-
Silent Regions: The spectrum should be largely "silent" in the aliphatic region, except for the solvent peak and the exchangeable protons (-OH and -SH, if visible depending on solvent/D₂O exchange).
-
Calculation: Isotopic Enrichment % =
.
Experimental Protocol: System Suitability for MTE-d4
Do not rely solely on the CoA. Before running a clinical batch, perform this self-validating check to ensure the IS is performing correctly in your specific LC-MS/MS system.
Objective
To verify that MTE-d4 does not contribute interference to the analyte (MTE) channel (d0) and that the analyte does not contribute to the IS channel (cross-talk).
Methodology
-
Preparation:
-
Solution A (IS Only): Spike MTE-d4 into blank matrix at the working concentration (e.g., 500 ng/mL).
-
Solution B (Analyte Only): Spike non-deuterated MTE into blank matrix at the Upper Limit of Quantification (ULOQ).
-
Solution C (Blank): Double blank (matrix only).
-
-
LC-MS/MS Conditions:
-
Column: C18 Polar Embedded (to retain polar tetrazoles).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Transitions:
-
MTE (Analyte): m/z 147.0
88.0 (Loss of HSCN) -
MTE-d4 (IS): m/z 151.0
92.0 (Mass shift +4 maintained in fragment)
-
-
-
Analysis:
-
Inject Solution A . Monitor the Analyte transition (147
88).-
Requirement: Signal must be
20% of the Lower Limit of Quantification (LLOQ).
-
-
Inject Solution B . Monitor the IS transition (151
92).-
Requirement: Signal must be
5% of the average IS response.
-
-
Visualization: Mass Spectral Logic
Figure 2: The mechanism of isotopic interference. If the MTE-d4 standard contains d0 impurities, it bypasses the mass filter separation, creating false positive data.
Handling and Stability
-
Hygroscopicity: Tetrazoles with hydroxyl groups are hygroscopic. The "Water Content" on the CoA is valid at the time of packaging.
-
Action: Equilibrate the vial to room temperature before opening to prevent condensation. Recalibrate concentration based on the CoA water content if >2%.
-
-
Thiol Oxidation: The mercapto (-SH) group is susceptible to oxidation to form disulfides (dimers).
-
Action: Store at -20°C. If the "Chemical Purity" on the CoA is <98%, check for a dimer peak in the HPLC chromatogram (usually elutes later due to higher hydrophobicity).
-
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[1][2] (2022).[1][2][3] Defines requirements for Internal Standard suitability and cross-talk. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10307870: 2-(5-Mercaptotetrazole-1-yl)ethanol. (Accessed 2024).[1][4] Provides parent structure and physicochemical properties.[5] [Link]
-
Wang, S., et al. "Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using electrospray ionization-high-resolution mass spectrometry." Rapid Communications in Mass Spectrometry. (2022).[6] Establishes protocols for calculating isotopic enrichment via MS. [Link]
-
International Council for Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[7] Sets limits for solvents likely found in the CoA (e.g., Methanol, DMSO). [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Mercapto-ethanol | C2H6OS | CID 4713212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4: Molecular Weight Determination and Application
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a detailed technical overview of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, a deuterated isotopologue of a key chemical intermediate. We will delve into the precise calculation of its molecular weight, explain the critical role of deuteration in modern analytical sciences, and present a validated protocol for its characterization using high-resolution mass spectrometry. The aim is to equip researchers with the foundational knowledge and practical insights required for the confident application of this stable isotope-labeled standard in quantitative analysis.
Introduction to the Analyte and the Principle of Isotopic Labeling
2-(5-Mercaptotetrazole-1-yl)ethanol is a mercaptotetrazole derivative used as an intermediate in the synthesis of pharmaceuticals, such as the β-lactam antibiotic Flomoxef.[1][2] In quantitative studies, particularly those employing mass spectrometry, establishing a reliable method to account for experimental variability is crucial. This is achieved by using an internal standard (IS).
The ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass.[3] This is where isotopic labeling comes in. By replacing one or more atoms with their heavier stable isotopes, we can create a molecule that behaves almost identically to the analyte during sample preparation, chromatography, and ionization but is easily distinguishable by a mass spectrometer.[4][5]
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is such a standard. Four hydrogen atoms (H) on the ethanol moiety have been replaced with deuterium (D or ²H), the stable isotope of hydrogen containing one proton and one neutron.[6][7] This mass shift allows it to serve as a "perfect" internal standard for the quantification of its non-labeled counterpart.[3]
Molecular Weight and Physicochemical Properties
The cornerstone of any mass spectrometry-based analysis is the accurate knowledge of the analyte's mass. The molecular weight is calculated by summing the atomic weights of each constituent atom. For an isotopically labeled compound, the specific mass of the isotope must be used.
Calculation of Molecular Weight
First, we identify the molecular formula of the parent (non-labeled) compound, which is C₃H₆N₄OS.[1][8][9][10] The deuterated version, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, has the formula C₃H₂D₄N₄OS .[2]
The calculation proceeds as follows, using the average atomic weights of the elements and the specific atomic weight for deuterium:
-
Carbon (C): 3 × 12.011 u = 36.033 u
-
Hydrogen (H): 2 × 1.008 u = 2.016 u
-
Nitrogen (N): 4 × 14.007 u = 56.028 u
-
Oxygen (O): 1 × 15.999 u = 15.999 u
-
Sulfur (S): 1 × 32.065 u = 32.065 u
Summing these values: 36.033 + 2.016 + 8.056 + 56.028 + 15.999 + 32.065 = 150.197 u
Therefore, the average molecular weight is approximately 150.20 g/mol .[2]
For high-resolution mass spectrometry, the monoisotopic mass , calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, and ²H for deuterium), is more relevant.
Summary of Physicochemical Properties
The key quantitative data for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | [2] |
| Molecular Formula | C₃H₂D₄N₄OS | [2] |
| Average Molecular Weight | 150.20 g/mol | [2] |
| Parent Compound CAS | 56610-81-2 | [1][8][9] |
| Parent Mol. Weight | 146.17 g/mol | [1][8][10] |
| Isotopic Enrichment | Typically ≥98% | [13] |
| Chemical Purity | Typically >99% | [13] |
Experimental Protocol: Molecular Weight Verification by HRMS
To experimentally verify the molecular weight and confirm the identity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, High-Resolution Mass Spectrometry (HRMS) is the definitive technique.[14][15] An Orbitrap mass spectrometer, for example, provides the high mass accuracy and resolution needed to distinguish the analyte from potential interferences.[16][17]
Objective
To confirm the mass and purity of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh ~1 mg of the 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 standard.
-
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile:Water 50:50) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working solution of 1 µg/mL. Causality: This concentration is typically sufficient for HRMS analysis without saturating the detector.
-
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Causality: C18 columns are excellent for retaining and separating small, moderately polar molecules like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a common additive that aids in the ionization of the analyte in the mass spectrometer source (protonation).
-
Gradient: Start with a low percentage of Mobile Phase B, ramping up to elute the compound. A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (HRMS):
-
Instrument: A high-resolution mass spectrometer such as a Q Exactive or Orbitrap Exploris.[16]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Causality: The tetrazole and hydroxyl groups are amenable to protonation, making positive mode ESI highly effective.
-
Scan Range: m/z 70-500. Causality: This range comfortably includes the expected m/z of the protonated molecule [M+H]⁺.
-
Resolution: Set to >60,000 FWHM. Causality: High resolution is critical to obtain an accurate mass measurement and separate the analyte from any closely related impurities.
-
Data Acquisition: Acquire data in Full Scan mode to detect the precursor ion.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the protonated molecule ([C₃H₂D₄N₄OS + H]⁺).
-
Verify that a chromatographic peak is present at the expected retention time.
-
Measure the mass of the peak from the mass spectrum and compare it to the theoretical exact mass. The mass error should ideally be less than 5 ppm.
-
Visualization of the Analytical Workflow
The logical flow from sample preparation to final data validation can be visualized as follows.
Caption: Workflow for the confirmation of molecular weight by LC-HRMS.
Conclusion
The accurate determination of the molecular weight of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is fundamental to its application as an internal standard. With a calculated molecular weight of approximately 150.20 g/mol , this deuterated compound provides the necessary mass shift for clear differentiation from its unlabeled analogue in mass spectrometric analyses. The use of stable isotope-labeled standards like this one is indispensable for correcting analytical variability, thereby enhancing the accuracy, precision, and robustness of quantitative methods in drug development and research.[13][18] The protocol outlined herein provides a self-validating system for the unambiguous confirmation of its identity and purity.
References
-
Deuterium - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Physics Deuterium - SATHEE - IIT Kanpur. (n.d.). Retrieved February 13, 2026, from [Link]
-
Britannica. (2026, February 3). Deuterium. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 13, 2026, from [Link]
-
International Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved February 13, 2026, from [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. Retrieved February 13, 2026, from [Link]
-
Vedantu. (2024, July 1). The percentage weight of deuterium in heavy water is class 11 chemistry CBSE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved February 13, 2026, from [Link]
-
Nature. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
PubMed. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved February 13, 2026, from [Link]
Sources
- 1. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. SATHEE: Physics Deuterium [sathee.iitk.ac.in]
- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 8. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 56610-81-2|2-(5-Mercaptotetrazole-1-yl)ethanol|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Deuterium - Wikipedia [en.wikipedia.org]
- 12. The percentage weight of deuterium in heavy water is class 11 chemistry CBSE [vedantu.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 17. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texilajournal.com [texilajournal.com]
"2-(5-Mercaptotetrazole-1-yl)ethanol-d4" for Flomoxef analysis
Topic: Strategic Bioanalysis of Flomoxef and its Core Metabolite: Utilizing 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a Precision Internal Standard
Executive Summary
In the pharmacokinetic profiling of oxacephem antibiotics, Flomoxef stands out for its stability against
This guide details the application of the stable isotope-labeled internal standard, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (HTMT-d4), for the rigorous quantification of this critical metabolite. By compensating for ionization suppression and recovery variability in LC-MS/MS workflows, HTMT-d4 ensures data integrity for pharmacokinetic (PK) and toxicological assessments.
Chemical Identity & Mechanistic Relevance
The Target System
The analysis targets two distinct chemical entities: the parent drug (Flomoxef) and its primary degradation product/metabolite (HTMT).
-
Parent: Flomoxef (Oxacephem core).
-
Metabolite (Target): 2-(5-Mercaptotetrazole-1-yl)ethanol (HTMT).
-
Role: Leaving group at the C-3 position; released upon
-lactam ring opening or metabolism. -
Safety Context: Unlike the N-MTT side chain of cefamandole (associated with hypoprothrombinemia via Vitamin K epoxide reductase inhibition), the HTMT side chain of Flomoxef is structurally distinct (hydroxyethyl vs. methyl) and exhibits a significantly safer toxicological profile. However, monitoring its accumulation in renal impairment remains a standard safety requirement.
-
The Internal Standard: HTMT-d4
-
Chemical Name: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
-
Structure: The ethylene group (-CH2CH2-) linking the tetrazole ring and the hydroxyl group is fully deuterated (-CD2CD2-).
-
Why d4?
-
Mass Shift (+4 Da): Provides sufficient separation from the naturally occurring M+2 isotope of the analyte (HTMT), preventing "cross-talk" in the mass spectrometer.
-
Co-elution: As a stable isotope analog, HTMT-d4 co-elutes perfectly with HTMT, experiencing the exact same matrix effects (ion suppression/enhancement) at the electrospray source.
-
Analytical Method Development Strategy
Mass Spectrometry: Polarity Switching
A critical technical challenge is the divergent ionization properties of the parent and the metabolite.
-
Flomoxef (Parent): Best analyzed in Positive ESI (
). -
HTMT (Metabolite): Best analyzed in Negative ESI (
). The tetrazole ring proton is acidic (pKa ~4.5), making negative mode significantly more sensitive.
Recommended Transitions (MRM):
| Analyte | Polarity | Precursor (
Sample Preparation: Thiol Stability
Expert Insight: The mercaptotetrazole moiety contains a free thiol (-SH). In plasma, thiols rapidly oxidize to form disulfides (dimers) or conjugate with plasma proteins.
-
Protocol Requirement: You must include a reducing agent (e.g., TCEP or DTT) or acidify the sample immediately during extraction to keep HTMT in its reduced, monomeric state. Failure to do this will result in severe underestimation of the metabolite.
Experimental Protocols
Preparation of Stock Solutions
-
HTMT-d4 Stock (1 mg/mL): Dissolve 1.0 mg of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Methanol. Store at -20°C.
-
Working IS Solution (500 ng/mL): Dilute the stock in 50:50 Methanol:Water (v/v).
Plasma Extraction Workflow (Protein Precipitation)
This protocol is designed for high-throughput clinical research.
-
Aliquot: Transfer 50
L of plasma into a 1.5 mL centrifuge tube. -
Stabilization: Add 10
L of 10% Formic Acid (to acidify and stabilize thiols). -
IS Addition: Add 20
L of HTMT-d4 Working Solution . -
Precipitation: Add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000
g for 10 minutes at 4°C. -
Dilution: Transfer 100
L of the supernatant to an autosampler vial and dilute with 100 L of Water (to improve peak shape on C18 columns).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7
m).[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold for polar HTMT retention).
-
0.5-3.0 min: 5%
90% B. -
3.0-4.0 min: 90% B (Wash).
-
4.0-4.1 min: 90%
5% B. -
4.1-6.0 min: 5% B (Re-equilibration).
-
Visualization of Metabolic & Analytical Pathways
Figure 1: Flomoxef Metabolism and Analytical Logic
This diagram illustrates the release of the HTMT side chain and the parallel analytical workflow using the d4 internal standard.
Caption: Metabolic release of the 1-(2-hydroxyethyl)-5-mercaptotetrazole (HTMT) side chain and its quantification using the d4-labeled internal standard.
Figure 2: Extraction & Stabilization Workflow
A self-validating protocol flow ensuring thiol stability.
Caption: Step-by-step extraction protocol emphasizing acidic stabilization to prevent disulfide formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65864, Flomoxef. Retrieved from [Link]
-
Lu, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13:1044234. Retrieved from [Link]
-
Yu, X., et al. (2017). Separation and characterization of unknown impurities and isomers in flomoxef sodium by LC-IT-TOF MS and study of their negative-ion fragmentation regularities.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] Retrieved from [Link]
-
Pharmaffiliates (2025). Certificate of Analysis: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. Retrieved from [Link][3][4]
Sources
- 1. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
2-(5-Mercaptotetrazole-1-yl)ethanol-d4: A Precision Internal Standard for Beta-Lactam Metabolite Profiling
[1][2]
Executive Summary
In the high-stakes arena of antibiotic drug development, particularly with oxacephems like Flomoxef , the quantification of side-chain metabolites is critical for safety profiling. 2-(5-Mercaptotetrazole-1-yl)ethanol (also known as 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole or HTT) is a key metabolite and degradation product associated with the "MTT-like" side chains of specific beta-lactam antibiotics.[1][2] Due to the potential for these tetrazole-thiol moieties to inhibit Vitamin K-dependent carboxylase—leading to hypoprothrombinemia—accurate monitoring is non-negotiable.[1][2]
This technical guide details the application of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS). By utilizing this deuterated analog, bioanalytical scientists can effectively normalize matrix effects, correct for extraction variability, and ensure regulatory compliance (FDA/EMA) in LC-MS/MS assays.
Part 1: Chemical Identity & Physicochemical Profile[2]
Understanding the fundamental chemistry of the analyte and its internal standard is the first step in robust method development. The tetrazole ring introduces acidity, while the hydroxyethyl tail adds polarity, creating a unique chromatographic challenge.
Compound Specifications
| Feature | Analyte (Target) | Internal Standard (IS) |
| Common Name | 2-(5-Mercaptotetrazole-1-yl)ethanol | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 |
| Synonyms | 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol; HTT | HTT-d4; Flomoxef Side Chain-d4 |
| CAS Number | 56610-81-2 | N/A (Custom Synthesis/Catalog) |
| Molecular Formula | C₃H₆N₄OS | C₃H₂D₄N₄OS |
| Molecular Weight | 146.17 g/mol | ~150.20 g/mol |
| pKa (Tetrazole) | ~3.8 - 4.2 (Acidic) | ~3.8 - 4.2 |
| LogP | ~ -0.6 (Hydrophilic) | ~ -0.6 |
The Deuterium Advantage
The d4 modification typically occurs on the ethylene linker (-CD₂CD₂-).[1][2] This +4 Da mass shift is optimal because:
-
Isotopic Fidelity: It places the IS mass well beyond the natural isotopic envelope of the parent (M+2 due to ³⁴S is only ~4.4%), preventing "cross-talk" or signal contribution from the analyte to the IS channel.
-
Co-elution: The physicochemical properties remain virtually identical, ensuring the IS co-elutes with the analyte. This allows the IS to experience the exact same matrix suppression or enhancement events at the electrospray source, providing perfect compensation.
Part 2: Bioanalytical Methodology (LC-MS/MS)
This protocol is designed for the quantification of HTT in human plasma. The method prioritizes the stability of the thiol group and the retention of the polar analyte.
Sample Preparation: Protein Precipitation (PPT)
Rationale: Liquid-Liquid Extraction (LLE) is difficult due to the high polarity (LogP < 0) of the compound. PPT is faster and yields high recovery.
Reagents:
-
IS Working Solution: 500 ng/mL HTT-d4 in Methanol.
-
Precipitation Solvent: Acetonitrile containing 0.1% Formic Acid (Acidification prevents thiol oxidation to disulfide dimers).
Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of IS Working Solution (HTT-d4). Vortex gently.
-
Precipitate: Add 200 µL of cold Acetonitrile (0.1% FA).
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to a clean vial.
-
Dilute: Dilute 1:1 with water (to improve peak shape on reverse-phase columns).
Chromatographic Conditions
Rationale: The polar hydroxyl group requires a column capable of retaining polar compounds in high aqueous content to prevent early elution with the void volume.
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.00 | 98 | 2 | Initial |
| 0.50 | 98 | 2 | Hold |
| 3.00 | 50 | 50 | Linear |
| 3.10 | 5 | 95 | Wash |
| 4.00 | 5 | 95 | Hold |
| 4.10 | 98 | 2 | Re-equilibrate |
Mass Spectrometry Parameters
Rationale: Tetrazoles are acidic; Negative Electrospray Ionization (ESI-) typically provides superior sensitivity and selectivity compared to positive mode.[1][2]
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Source: ESI Negative Mode.
-
Temperature: 500°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |
| HTT (Analyte) | 145.0 [M-H]⁻ | 117.0 | -15 | Loss of N₂ (Tetrazole ring cleavage) |
| 145.0 [M-H]⁻ | 42.0 | -30 | Formation of N₃⁻ (Azide) | |
| HTT-d4 (IS) | 149.0 [M-H]⁻ | 121.0 | -15 | Loss of N₂ (Retains d4) |
Note: The loss of N₂ (28 Da) is the characteristic fragmentation pathway for tetrazoles.
Part 3: Validation & Quality Control
To ensure the method is "field-proven," the following validation parameters must be met, consistent with FDA Bioanalytical Method Validation Guidelines.
Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Linear regression with 1/x² weighting.
-
Acceptance: r² > 0.99; back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect Assessment
Since HTT is polar and elutes early, it is susceptible to suppression from phospholipids.
-
Calculation:
-
Role of IS: The IS-normalized Matrix Factor should be close to 1.[1][2]0. If the d4 IS suppresses at the same rate as the analyte, the ratio remains constant, validating the accuracy of the method.
Stability[1]
Part 4: Logical Workflow Visualization
The following diagram illustrates the IDMS (Isotope Dilution Mass Spectrometry) workflow, highlighting the self-correcting nature of using the d4-IS.
Caption: Workflow demonstrating how the co-elution of the d4-IS corrects for matrix effects at the ionization source.
References
-
Kusumoto, M., et al. (2024).[5] "Pharmacokinetic and Pharmacodynamic Analysis of the Oxacephem Antibiotic Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales from Dogs." International Journal of Molecular Sciences, 25(2), 1105.[5] Link
-
Xu, Y., et al. (2017). "Separation and characterization of unknown impurities and isomers in flomoxef sodium by LC‐IT‐TOF MS and study of their negative‐ion fragmentation regularities." Journal of Pharmaceutical and Biomedical Analysis. Link
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 10307870, 2-(5-Mercaptotetrazole-1-yl)ethanol." PubChem. Link[2]
-
Darlow, C.A., et al. (2022).[6] "Flomoxef and fosfomycin in combination for the treatment of neonatal sepsis."[6] Journal of Antimicrobial Chemotherapy, 77(5), 1334–1343.[6] Link
-
Splendid Lab. (n.d.). "2-(5-Mercaptotetrazole-1-yl)ethanol-d4 Product Page." Splendid Lab CRO. Link
Technical Guide: Solubility & Handling of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Executive Summary
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (also known as 1-(2-Hydroxyethyl)-5-mercaptotetrazole-d4 ) is a stable isotope-labeled analog used primarily as an Internal Standard (IS) in the quantitative bioanalysis of cephalosporin antibiotics (e.g., Cefotetan, Cefmetazole, Flomoxef) and their metabolic side chains via LC-MS/MS.
Precise solubility data for the deuterated form is sparse in public literature. Consequently, analytical protocols must rely on the physicochemical properties of the non-deuterated parent compound (CAS 56610-81-2 ), as isotopic substitution (Deuterium for Hydrogen) exerts negligible influence on solubility equilibria while providing the necessary mass shift (+4 Da) for mass spectrometric differentiation.
This guide provides a validated approach to solubilization, stock preparation, and handling, designed to minimize experimental variance in pharmacokinetic (PK) and residue analysis workflows.
Part 1: Physicochemical Identity & Properties[1]
Understanding the molecular behavior is a prerequisite for successful solvation. The molecule features a polar tetrazole ring substituted with a thiol group (existing in thione-thiol tautomerism) and a hydroxyethyl tail. This dual polarity dictates its solubility profile.
| Property | Data (Parent / d4-Analog) | Technical Insight |
| Chemical Name | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | Deuterium labeling typically on the ethyl chain. |
| CAS (Parent) | 56610-81-2 | Use for searching safety/solubility data.[1][2][3][4] |
| Molecular Weight | ~150.2 g/mol (d4) / 146.17 g/mol (d0) | +4 Da shift is ideal for MS resolution without cross-talk. |
| pKa (Acidic) | ~3.5 – 4.0 (Thiol/Tetrazole proton) | Critical: The compound is acidic. Solubility increases significantly in alkaline buffers (pH > 6). |
| LogP | ~ -0.6 to 0.6 (Low Lipophilicity) | Indicates preference for polar solvents; poor solubility in non-polar organics (Hexane, Toluene). |
| Appearance | White to Off-White Solid | Crystalline powder. |
Part 2: Solubility Profile
The following data aggregates experimental observations from Certificates of Analysis (CoA) of major reference standard vendors and predictive physicochemical modeling of the parent scaffold.
Primary Solvent Systems
| Solvent | Solubility Rating | Saturation Limit (Est.) | Application Note |
| DMSO | Soluble | > 20 mg/mL | Recommended for Primary Stock. Ensures complete dissolution and long-term stability at -20°C. |
| Methanol | Slightly Soluble to Soluble | ~1–5 mg/mL | Suitable for secondary working solutions. May require sonication.[5] |
| Water | Moderately Soluble | ~6 mg/mL | pH dependent. Solubility improves drastically if pH is adjusted > 7.0 (e.g., with Ammonium Hydroxide). |
| Acetonitrile | Slightly Soluble | < 1 mg/mL | Not recommended for primary stock; risk of precipitation if concentration is high. |
Critical Solubility Mechanism
The 5-mercaptotetrazole moiety is acidic. In pure water, the compound may dissolve slowly.
-
Protonation State: At pH < 3, it exists in the neutral form (lower solubility).
-
Deprotonation: At pH > 5, it forms the thiolate anion, drastically increasing aqueous solubility.
Expert Tip: If you observe turbidity in an aqueous working solution, adding a trace amount of ammonia or adjusting the buffer to pH 7.5 will instantly clarify the solution.
Part 3: Protocol – Preparation of Calibration Standards
This protocol ensures the integrity of the Internal Standard (IS) for LC-MS/MS assays.
Reagents Required[1][2][3][6][7][8][9][10]
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (Solid).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Diluent: 50:50 Methanol:Water (v/v).
Workflow Diagram (DOT Visualization)
The following diagram illustrates the validated dilution scheme to prevent precipitation shocks.
Caption: Step-wise dilution workflow for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, prioritizing DMSO for initial solubilization to prevent aggregation.
Step-by-Step Procedure
-
Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature (approx. 15 mins) inside a desiccator. This prevents condensation moisture from degrading the solid.
-
Primary Stock (1.0 mg/mL):
-
Weigh accurately ~1.0 mg of the d4-standard into an amber glass vial.
-
Add DMSO to achieve a concentration of 1.0 mg/mL.
-
Why DMSO? It prevents "salting out" and minimizes adsorption to glass surfaces compared to pure methanol.
-
Vortex for 60 seconds. Inspect visually; the solution must be clear.
-
-
Secondary Stock (10 µg/mL):
-
Dilute the Primary Stock 1:100 using 50:50 Methanol:Water .
-
Note: Avoid 100% Acetonitrile at this step to prevent potential precipitation of the polar tetrazole.
-
-
Storage: Aliquot the Primary Stock into small volumes (e.g., 100 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).
Part 4: Stability & Handling
Chemical Stability
-
Thiol Oxidation: The free thiol group (-SH) is susceptible to oxidation, forming disulfides (dimers). This is the primary degradation pathway.
-
Prevention: Always use solvents that are degassed or contain a reducing agent (e.g., 0.1% Formic acid or DTT) if the analyte is unstable in your specific matrix, though tetrazole-thiols are generally more stable than aliphatic thiols.
-
Light Sensitivity: Store in amber vials to protect from photodegradation.
Safety (E-E-A-T)
-
Toxicity: Tetrazole derivatives can be irritants.[1] Handle with PPE (gloves, goggles).
-
Disposal: As a sulfur-containing nitrogen heterocycle, dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10307870, 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved from [Link]
-
ChemBK. Physical Properties of 1-(2-Hydroxyethyl)-1H-tetrazole-5(2H)-thione. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]
- 4. 1-hydroxyethyl-5-mercapto-1h-tetrazole, CasNo.56610-81-2 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 5. ichimarutrading.co.jp [ichimarutrading.co.jp]
"2-(5-Mercaptotetrazole-1-yl)ethanol-d4" physical appearance
Topic: Technical Profile: Physical Appearance & Characterization of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary: The Isotopic Anchor
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is a stable, isotope-labeled analog of the parent compound 2-(5-mercaptotetrazole-1-yl)ethanol.[2] It serves primarily as an Internal Standard (IS) in LC-MS/MS bioanalysis for the quantification of cephalosporin antibiotics (e.g., Flomoxef, Cefotiam) and their metabolites.[1]
While its macroscopic appearance—a white to off-white crystalline solid—mimics its non-deuterated parent, its "analytical appearance" is distinct.[1] This guide dissects the physical properties from the naked eye down to the molecular fingerprint, providing a robust framework for identification and handling.[1]
Macroscopic Physical Characterization
For a researcher receiving a vial, the first line of quality control is visual inspection.[1] The physical state of the d4 analog is governed by the strong intermolecular hydrogen bonding and dipole-dipole interactions inherent to the tetrazole and hydroxyl moieties.
Visual Profile
| Property | Specification | Technical Insight |
| Physical State | Solid (Crystalline Powder) | The molecule is highly polar, facilitating a stable crystal lattice at room temperature.[1] |
| Color | White to Off-White | Pure material is white.[1] A yellow/beige cast indicates surface oxidation (disulfide formation) or trace impurities.[1] |
| Texture | Fine crystalline powder | Often appears as agglomerated micro-crystals due to static and hygroscopicity.[1] |
| Homogeneity | Free-flowing (if dry) | Clumping suggests moisture absorption (hygroscopicity).[1] |
Thermal Properties
-
Melting Point (MP): Typically 132–138°C (Consistent with parent).[3]
-
Note on Isotope Effect: Deuteration (
) adds mass but has a negligible effect on the unit cell volume or intermolecular forces governing melting point.[1] Consequently, the d4 analog exhibits an MP range nearly identical to the non-labeled standard.
-
-
Hygroscopicity: Moderate.[1] The terminal hydroxyl group and the tetrazole ring are hydrogen-bond donors/acceptors, making the solid susceptible to ambient moisture.
Molecular "Appearance": Tautomerism & Structure
To understand the physical behavior, one must visualize the molecular dynamics. The compound exists in a tautomeric equilibrium, predominantly favoring the thione form in the solid state and polar solvents, rather than the thiol form.[1]
Tautomeric Equilibrium
The "mercapto" nomenclature is chemically misleading in the solid state.[1]
-
Thione Form (1H-tetrazole-5-thione): The proton resides on the ring nitrogen (
).[1] This form is more polar and stabilizes the crystal lattice. -
Thiol Form (Tetrazole-5-thiol): The proton resides on the sulfur (
).[1]
Figure 1: Tautomeric equilibrium favoring the Thione form, which dictates the solid-state properties.[1]
Analytical Verification (The "Fingerprint")
Since the d4 analog looks identical to the parent, "appearance" in a research context extends to spectral verification. The deuteration (
1H-NMR Contrast
This is the definitive test to distinguish the d4 analog from the parent.[1]
-
Parent Compound: Shows two distinct triplets at
ppm ( ) and ppm ( ). -
d4 Analog: These triplets disappear completely (or are reduced to tiny residual peaks).[1] The spectrum becomes remarkably "clean," showing only solvent peaks and potentially the exchangeable protons (OH/NH) if aprotic solvents (e.g., DMSO-
) are used.
Mass Spectrometry (LC-MS)
-
Parent:
[1] -
d4 Analog:
[1] -
Shift: A precise +4 Da shift confirms the incorporation of four deuterium atoms on the ethylene linker.[1]
Handling, Solubility & Stability
The physical appearance can degrade if handled improperly.[1]
Solubility Profile
Visual clarity in solution is a key quality attribute.[1]
-
Soluble: DMSO, Methanol (Clear, colorless solution).[1]
-
Slightly Soluble: Ethanol, Water (May require sonication).[1]
-
Insoluble: Hexane, Toluene.[1]
Stability Risks[1]
-
Oxidation: The thione/thiol moiety is susceptible to oxidative dimerization to form disulfides.[1]
-
Visual Indicator: Appearance changes from white to yellowish .[1]
-
-
Hygroscopicity: Absorption of water.[1]
-
Visual Indicator: Powder becomes clumpy or sticky.[1]
-
Storage Recommendation: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Nitrogen/Argon) to maintain the white crystalline appearance.
Experimental Protocol: Characterization Workflow
Use this decision tree to validate the material upon receipt.
Figure 2: Step-by-step quality control workflow for validating the d4 reference standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10307870, 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved from [Link]
-
Pharmaffiliates (2025). Isotope Labelled Standards: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles. Retrieved from [Link]
Sources
Methodological & Application
LC-MS/MS method for Flomoxef using "2-(5-Mercaptotetrazole-1-yl)ethanol-d4"
This Application Note is designed for researchers and bioanalytical scientists conducting pharmacokinetic (PK) or toxicodynamic profiling of Flomoxef . It addresses the specific challenge of using the deuterated side-chain metabolite, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (hereafter referred to as HTT-d4 ), as an Internal Standard (IS).
Abstract
Flomoxef is an oxacephem antibiotic distinguished by its 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthio (HTT) side chain at the C-3 position. While this moiety confers potent antibacterial activity, its in vivo release is clinically significant due to the association of N-methylthiotetrazole (NMTT)-like side chains with hypoprothrombinemia (bleeding risks). This protocol details a high-sensitivity LC-MS/MS method (Negative ESI) for the simultaneous quantification of Flomoxef and its free HTT metabolite, utilizing HTT-d4 as the precise IS for the metabolite and a retention-marker/surrogate for the parent.
Part 1: Scientific Rationale & Method Strategy
The Internal Standard Dilemma
The user has specified HTT-d4 as the Internal Standard. It is critical to understand the chemical implications of this choice:
-
Nature of IS: HTT-d4 is the deuterated form of the metabolite (cleaved side chain), not the parent drug.
-
Chromatographic Behavior: HTT is a small, highly polar molecule (logP ~ -0.6) that elutes early (near void volume) on standard C18 columns. Flomoxef (parent) is more lipophilic and elutes later.
-
Impact: HTT-d4 is an ideal IS for the HTT metabolite (co-elution, identical matrix effect). It is a sub-optimal IS for Flomoxef parent because it does not co-elute and therefore cannot perfectly compensate for matrix suppression at the Flomoxef retention time.
-
Strategic Solution: This protocol uses a Gradient Elution optimized to retain the polar metabolite while eluting the parent within a reasonable window. Note: If high-precision FDA/EMA validation for the PARENT is required, we recommend adding a structural analog IS (e.g., Latamoxef or Cefoperazone) for the parent transition.
Ionization Mode Selection (Negative ESI)
While many
-
The Tetrazole Thiol moiety (present in both Parent and Metabolite) is acidic and ionizes strongly as
. -
Fragmentation Efficiency: The primary fragmentation pathway for Flomoxef in negative mode involves the cleavage of the C-3 side chain, yielding the HTT anion (
145). This allows both the parent and the metabolite to be detected using related product ions, simplifying the MS tuning.
Part 2: Experimental Protocol
Chemicals & Reagents
-
Analyte 1: Flomoxef Sodium (MW 496.4 free acid).
-
Analyte 2 (Metabolite): 2-(5-Mercaptotetrazole-1-yl)ethanol (HTT) (MW 146.17).
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (HTT-d4) (MW 150.19).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) often results in poor recovery of the highly polar HTT metabolite. A simple protein precipitation is preferred to ensure recovery of both polar and non-polar species.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of HTT-d4 Working Solution (500 ng/mL in water). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Tip: The acid helps stabilize the
-lactam ring during precipitation.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water .
-
Why? Injecting pure ACN can cause "solvent effects" (peak broadening) for the early-eluting polar metabolite. Diluting with water focuses the peak on the column head.
-
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Waters ACQUITY or Shimadzu Nexera).
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Polar C18 .
-
Reasoning: "Standard" C18 columns often fail to retain the HTT metabolite (elutes in void). HSS T3 or Polar C18 technologies are designed to retain polar analytes in high-aqueous conditions.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Load (Retain HTT) |
| 1.00 | 2% | Isocratic Hold |
| 4.00 | 90% | Elute Flomoxef |
| 5.00 | 90% | Wash |
| 5.10 | 2% | Re-equilibrate |
| 7.00 | 2% | End |
Mass Spectrometry (MS)
-
Source: ESI Negative Mode (
). -
Capillary Voltage: -2.5 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Compound | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |
| Flomoxef | 495.1 | 145.0 (Side Chain) | 30 | 22 | Quant |
| 495.1 | 109.0 (Fragment) | 30 | 35 | Qual | |
| HTT (Metabolite) | 145.0 | 87.0 (Ring Cleavage) | 25 | 18 | Quant |
| HTT-d4 (IS) | 149.0 | 91.0 (Ring Cleavage) | 25 | 18 | IS |
Note: The Flomoxef transition 495->145 monitors the cleavage of the side chain. The HTT transition 145->87 monitors the fragmentation of that side chain itself.
Part 3: Visualization & Workflow
Analytical Workflow Diagram
Caption: Step-by-step workflow for the simultaneous extraction and quantification of Flomoxef and its HTT metabolite using Negative ESI-MS/MS.
Part 4: Critical Validation & Troubleshooting
The "Void Volume" Risk
The metabolite (HTT) and its IS (HTT-d4) are very polar. On a standard C18 column, they may elute with the solvent front (void volume), leading to massive ion suppression from salts.
-
Solution: You MUST use the HSS T3 or a Polar-Embedded column.
-
Check: Inject a blank plasma sample. If the suppression zone (dip in baseline) overlaps with the HTT-d4 peak, modify the gradient to start at 0% B or use a HILIC column (e.g., BEH Amide) as an alternative.
Cross-Talk Check
Since Flomoxef fragments to produce the HTT ion (
-
Verification: Inject a high-concentration standard of only Flomoxef. Monitor the Metabolite transition (145->87). If you see a peak at the Flomoxef retention time in the Metabolite channel, this is "In-Source Fragmentation."
-
Resolution: This is acceptable as long as the two peaks are chromatographically separated (which they will be: HTT elutes early, Flomoxef late).
References
-
Xu, Y., et al. (2017).[1] "Separation and characterization of unknown impurities and isomers in flomoxef sodium by LC-IT-TOF MS and study of their negative-ion fragmentation regularities." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Kravtsova, O. Y., et al. (2013).[2] "Determination of flomoxef in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography. Link
-
Thermo Fisher Scientific. "Multi-residue Automated Turbulent Flow Online LC-MS/MS Method for the Determination of Antibiotics in Milk." Application Note. Link
Sources
Application Note: Quantitative Bioanalysis of 2-(5-Mercaptotetrazole-1-yl)ethanol in Human Plasma via LC-MS/MS
Executive Summary
This Application Note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol (MTE) in human plasma. MTE is a key side-chain moiety and metabolite associated with specific oxacephem antibiotics, most notably Flomoxef .
The detection of circulating free tetrazole-thiol species is critical in drug development due to their association with specific safety signals, including disulfiram-like reactions (via aldehyde dehydrogenase inhibition) and potential testicular toxicity.
This protocol utilizes 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (MTE-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS). The use of MTE-d4 is non-negotiable for clinical rigor; it compensates for the significant matrix effects (ion suppression) often observed with polar tetrazoles and corrects for variability in extraction efficiency.
Scientific Rationale & Mechanism
Chemical Context
MTE is a polar, heterocyclic compound existing in a thione-thiol tautomeric equilibrium.
-
Parent Drug: Flomoxef (and related 1-hydroxyethyl-tetrazole cephalosporins).
-
Metabolic Pathway: In vivo hydrolysis of the C-3' substituent releases the free thiol MTE.
-
Stability Challenge: The free thiol (-SH) group is susceptible to oxidative dimerization to form disulfides in plasma ex vivo. This protocol incorporates a stabilization step to prevent "disappearance" of the analyte during processing.
The Role of the d4-Internal Standard
The d4-analog (deuterated on the ethyl chain) shares identical physicochemical properties (pKa, solubility) with the analyte but is differentiated by mass (+4 Da).
-
Co-elution: MTE-d4 co-elutes with MTE, experiencing the exact same ionization environment at the ESI source.
-
Normalization: Any signal suppression caused by plasma phospholipids at the retention time is mathematically cancelled out by the ratio of Analyte/IS.
Pathway Visualization
The following diagram illustrates the origin of the analyte and the analytical workflow.
Figure 1: Generation of MTE from Flomoxef and the required bioanalytical workflow emphasizing oxidative stabilization.
Materials and Reagents
| Component | Specification | Purpose |
| Analyte Standard | 2-(5-Mercaptotetrazole-1-yl)ethanol (>98%) | Calibration Curve |
| Internal Standard | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (>98% isotopic purity) | Normalization |
| Matrix | Human Plasma (K2EDTA or Lithium Heparin) | Blank matrix |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) or DTT | Prevents disulfide formation |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution solvent |
| Precipitation Agent | Acetonitrile (LC-MS Grade) | Protein removal |
Experimental Protocol
Stock Solution Preparation
-
Analyte Stock: Dissolve MTE in Methanol:Water (50:50) to 1.0 mg/mL.
-
IS Stock: Dissolve MTE-d4 in Methanol:Water (50:50) to 1.0 mg/mL.
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 0.1% Formic Acid (Acidic pH is crucial for stability).
Sample Preparation (Protein Precipitation)
Expert Insight: MTE is highly polar (LogP ~ -0.6). Liquid-Liquid Extraction (LLE) with non-polar solvents (hexane/ether) will fail. Protein precipitation is effective but requires a clean-up or high-efficiency column to separate phospholipids.
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Stabilization (CRITICAL): Add 10 µL of 100 mM TCEP (freshly prepared). Vortex briefly. This reduces any background disulfides back to the free thiol MTE.
-
IS Addition: Add 20 µL of Working IS Solution (MTE-d4).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Extraction: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean vial.
-
Dilution: Dilute the supernatant 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak broadening).
LC-MS/MS Conditions
Chromatography (HPLC/UPLC): Due to the polarity of MTE, a standard C18 column may result in elution in the void volume. A Polar-Embedded C18 or HILIC column is recommended.
-
Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex Biphenyl.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
-
Temperature: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 3.0 | 50 | 50 |
| 3.1 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 98 | 2 |
| 6.0 | 98 | 2 |
Mass Spectrometry Parameters:
-
Ionization: ESI Positive Mode (M+H)+. Note: While tetrazoles are acidic, the ethanol side chain and thione tautomer allow for protonation in acidic mobile phases.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.[2]
MRM Transitions (Quantification):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| MTE (Analyte) | 147.1 | 103.1 | 15 | Quantifier |
| MTE (Analyte) | 147.1 | 61.1 | 25 | Qualifier |
| MTE-d4 (IS) | 151.1 | 107.1 | 15 | IS Quantifier |
Note: The transition 147->103 corresponds to the loss of the hydroxyethyl chain (or elements thereof), a common fragmentation for this structure.
Method Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following acceptance criteria must be met during every run:
-
Linearity: Calibration curve (1.0 – 1000 ng/mL) must have an R² > 0.99 with 1/x² weighting.
-
Accuracy: Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
-
IS Response: The variation of MTE-d4 peak area across all samples must not exceed ±50% of the mean IS response in calibration standards. A drift beyond this indicates matrix suppression or injection failure.
-
Carryover: Blank samples injected after the ULOQ (Upper Limit of Quantification) must show <20% of the LLOQ signal.
Troubleshooting & Expert Tips
-
Peak Tailing: If MTE peaks tail significantly, it indicates interaction with active sites on the column or metal contamination.
-
Solution: Use a "High Strength Silica" (HSS) column designed for polar retention and ensure the system is passivated.
-
-
Low Sensitivity:
-
Solution: Check the pH. Tetrazoles have a pKa around 4-5. Ensure the mobile phase is sufficiently acidic (pH ~2.5 with 0.1% Formic Acid) to keep the molecule protonated for Positive ESI. Alternatively, switch to Negative ESI (monitor m/z 145.1 -> product) if positive mode background is too high.
-
-
Instability: If QC samples show low recovery over time, the thiol is oxidizing. Increase TCEP concentration or analyze samples immediately after processing.
References
-
PubChem. (n.d.).[3] 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS.[3][4] National Library of Medicine. Retrieved October 24, 2025, from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Reactivity of 5-mercapto-1H-tetrazoles. Retrieved October 24, 2025, from [Link]
Sources
Application Note: High-Precision Pharmacokinetic Analysis Using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as an Internal Standard
Introduction: The Imperative for Precision in Pharmacokinetics
In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices. However, the accuracy and reliability of these measurements can be compromised by several factors, including sample loss during preparation and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[1][2]
To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the recommended best practice by regulatory bodies and a cornerstone of robust bioanalytical method development.[2][3] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D).[1] This near-perfect analogy ensures that the internal standard co-elutes with the analyte and experiences the same effects during sample preparation and ionization, thereby providing a reliable basis for accurate quantification through isotope dilution mass spectrometry (IDMS).[][5][6]
This application note provides a comprehensive guide to the use of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a high-fidelity internal standard for the pharmacokinetic analysis of its non-deuterated analogue, a known metabolite of the β-lactam antibiotic Flomoxef.[7] We will detail a complete workflow, from sample preparation to LC-MS/MS analysis and data interpretation, grounded in the principles of scientific integrity and regulatory compliance.
Compound Profile: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
A defining characteristic of an effective SIL-IS is its high isotopic enrichment and chemical purity, ensuring that it does not interfere with the measurement of the analyte.[1]
| Property | Value | Source |
| Chemical Name | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | CRO Splendid Lab Pvt. Ltd.[8] |
| Molecular Formula | C₃H₂D₄N₄OS | CRO Splendid Lab Pvt. Ltd.[8] |
| Molecular Weight | 150.2 g/mol | CRO Splendid Lab Pvt. Ltd.[8] |
| Non-deuterated MW | 146.17 g/mol | PubChem[9] |
| Deuteration Sites | Ethyl group (-CH₂CD₂OH) | Assumed for stability |
| Isotopic Purity | Typically >98% | General Requirement[1] |
| Chemical Purity | Typically >99% | General Requirement[1] |
The deuteration on the ethyl group provides a stable mass shift that is not susceptible to back-exchange, a critical consideration for an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this application lies in the principle of IDMS. A known quantity of the deuterated internal standard (IS), 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, is added to each plasma sample containing an unknown quantity of the analyte (A), 2-(5-Mercaptotetrazole-1-yl)ethanol. The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to calculate the analyte's concentration, effectively normalizing for any variations during the analytical process.[10]
Figure 1: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Experimental Protocol: Pharmacokinetic Study in Human Plasma
This protocol outlines a validated method for the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol in human plasma, adhering to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[11][12]
Materials and Reagents
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (≥99% purity)
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (≥98% isotopic purity, ≥99% chemical purity)
-
Control Matrix: Blank human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, 96-well plates, LC-MS/MS system (e.g., Triple Quadrupole)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[13][14]
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown study samples.
-
Aliquot 50 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike with the appropriate analyte working solution. For unknown samples, add an equivalent volume of 50:50 methanol:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes. This step simultaneously precipitates proteins and adds the IS.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
Figure 2: Step-by-step workflow for plasma sample preparation via protein precipitation.
LC-MS/MS Method
The following are typical starting conditions for an LC-MS/MS method that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar small molecules.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Suitable for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3 min | A generic gradient to start method development.[15] |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar molecules; positive mode is common for nitrogen-containing compounds. |
| MRM Transitions | Analyte: Q1 m/z 147.1 -> Q3 m/z (Fragment) IS: Q1 m/z 151.1 -> Q3 m/z (Fragment) | The precursor ion ([M+H]⁺) is selected in Q1 and a characteristic fragment ion is monitored in Q3 for specificity. These values are hypothetical and must be determined experimentally. |
| Collision Energy | To be optimized | The voltage applied to induce fragmentation; must be optimized for each transition to maximize signal. |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA M10) to ensure its reliability.[11][16][17] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.[18]
-
Calibration Curve: A linear range covering the expected concentrations in study samples, with acceptable accuracy and precision.[18]
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples at multiple concentration levels (low, medium, high).[18]
-
Recovery: The efficiency of the extraction process.[14]
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.[2]
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions.
Data Analysis and Interpretation
The concentration of the analyte in each sample is determined by interpolating the peak area ratio (analyte/IS) against a calibration curve constructed from standards of known concentrations. The resulting concentration-time data for each subject is then used to calculate key pharmacokinetic parameters such as:
-
Cₘₐₓ: Maximum observed plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Elimination half-life.
These parameters are fundamental to understanding the drug's behavior in the body and informing dosing regimens. The use of the deuterated internal standard ensures that these calculated parameters are based on the most accurate and precise concentration measurements possible.[1][3]
Conclusion
The use of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a stable isotope-labeled internal standard is a critical component of a robust and reliable bioanalytical method for pharmacokinetic studies. By co-eluting with the analyte and compensating for variability in sample preparation and MS ionization, it enables the high-precision quantification required for regulatory submissions and confident decision-making in drug development. The protocols and principles outlined in this application note provide a solid framework for researchers to develop and validate high-quality LC-MS/MS assays for this and other small molecules.
References
- Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116766.
- FDA. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration.
- Jadhav, S. D., et al. (2022). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 7(6).
- Kumar, L., et al. (2024). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 143-151.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
- Creative Proteomics. Isotope Dilution Mass Spectrometry (IDMS). Creative Proteomics.
- FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.
- Emery Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Emery Pharma.
- Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- Slideshare. (2023). extraction of drug from biological matrix.pptx. Slideshare.
- Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Slideshare.
- El-Akaad, S. (2011). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). IntechOpen.
- Jain, R., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
- Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc..
- Plenis, A., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 1-8.
- Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- OSTI.gov. (2017). Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Bae, S. H., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Ginseng Research, 37(3), 333-340.
- ChemicalBook. (2025). 2-(5-Mercaptotetrazole-1-yl)ethanol. ChemicalBook.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio.
- Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 624-635.
- CRO Splendid Lab Pvt. Ltd. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol-d4. CRO Splendid Lab Pvt. Ltd..
- PubChem. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol. National Center for Biotechnology Information.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. fiveable.me [fiveable.me]
- 7. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. ijisrt.com [ijisrt.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. moh.gov.bw [moh.gov.bw]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the Bioanalytical Sample Preparation of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Introduction
The quantitative analysis of deuterated compounds, such as 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, is fundamental in pharmaceutical development, particularly in pharmacokinetic and metabolic studies.[1] This stable isotope-labeled molecule is the deuterium-labeled form of 1-(2-Hydroxyethyl)-1H-tetrazole-5(2H)-thione.[2] Its structural similarity to the parent compound allows it to serve as an ideal internal standard in mass spectrometry-based bioanalysis, correcting for variability during sample preparation and analysis.[1][3] The accuracy and reliability of these studies are critically dependent on the sample preparation methodology, which must efficiently extract the analyte from complex biological matrices while minimizing interferences.[4]
This document provides a comprehensive guide to the sample preparation of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 from common biological matrices—plasma and urine—for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are designed to ensure high recovery, minimize matrix effects, and maintain the integrity of the analyte, thereby adhering to the rigorous standards of bioanalytical method validation.[5][6][7]
Understanding the Analyte and Matrix Challenges
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is a small, polar molecule. Its analysis in biological matrices like plasma and urine presents several challenges. Biological samples are complex mixtures containing proteins, salts, phospholipids, and other endogenous substances that can interfere with the analysis.[8][9] These interferences, collectively known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, ultimately compromising the accuracy and precision of the quantitative results.[4][10][11]
Therefore, the primary goals of the sample preparation protocols are:
-
Efficient removal of matrix components: Primarily proteins from plasma and salts from urine.[12][13]
-
Quantitative recovery of the analyte: Ensuring that a consistent and high percentage of the analyte is extracted.
-
Minimization of analyte degradation: Preserving the chemical structure of the deuterated compound.
-
Compatibility with the analytical instrumentation: The final extract must be suitable for injection into the LC-MS/MS system.[14]
The selection of an appropriate sample preparation technique is contingent on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired analytical outcome.[1] For 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, three common techniques are considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Workflow for Bioanalytical Sample Preparation
The overall process for preparing biological samples for the analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 can be visualized as a multi-step workflow. This workflow ensures that the sample is appropriately treated to isolate the analyte of interest and remove interfering substances before instrumental analysis.
Caption: General workflow for bioanalytical sample preparation.
Protocol 1: Protein Precipitation for Plasma Samples
Protein precipitation is a rapid and simple method for removing the majority of proteins from plasma samples.[15] It is often favored for high-throughput applications due to its ease of automation.[16] Acetonitrile is a common precipitating agent that effectively denatures and precipitates proteins while keeping small molecules like our analyte in the solution.[15][17]
Rationale: This method is chosen for its speed and efficiency in removing high-abundance proteins, which are a major source of matrix interference in plasma.[12] The use of a deuterated internal standard is crucial to correct for any variability in precipitation efficiency and sample loss during processing.[1]
Materials:
-
Human plasma sample
-
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 analytical standard
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples on ice to prevent potential degradation of the analyte.
-
Internal Standard Spiking: Spike the plasma sample with an appropriate concentration of a suitable internal standard. If 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is not the internal standard itself, a structurally similar deuterated compound should be used.
-
Precipitation: In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to 100 µL of the plasma sample (a 3:1 ratio of ACN to plasma is recommended).[16]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[15]
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[15]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the analyte, to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
| Parameter | Value | Reference |
| Plasma Volume | 100 µL | [15] |
| Acetonitrile Volume | 300 µL | [16] |
| Centrifugation Speed | 14,000 x g | [15] |
| Centrifugation Time | 10 minutes | [15] |
| Expected Recovery | >90% | N/A |
| Matrix Effect | Moderate | [8][10] |
Protocol 2: Liquid-Liquid Extraction for Urine Samples
Liquid-Liquid Extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a polar analyte like 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in a complex aqueous matrix like urine, LLE can be an effective cleanup method.[18][19]
Rationale: LLE is particularly useful for urine samples as it can remove salts and other highly polar endogenous compounds that are not extracted into the organic phase.[13] The choice of the organic solvent is critical and should be optimized to ensure high recovery of the analyte. Ethyl acetate is a moderately polar solvent that can effectively extract the target analyte.
Materials:
-
Urine sample
-
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 analytical standard
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Preparation: To a 1 mL urine sample in a microcentrifuge tube, add the internal standard.
-
Salt Addition: Add approximately 0.2 g of NaCl to the urine sample. This increases the ionic strength of the aqueous phase, which can enhance the partitioning of the analyte into the organic phase (salting-out effect).
-
Solvent Addition: Add 1 mL of ethyl acetate to the tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase.[1]
-
Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.[1]
-
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
| Parameter | Value | Reference |
| Urine Volume | 1 mL | N/A |
| Extraction Solvent | Ethyl Acetate | [18] |
| Solvent Volume | 1 mL | N/A |
| Centrifugation Speed | 3,000 x g | [1] |
| Expected Recovery | 85-95% | N/A |
| Matrix Effect | Low to Moderate | [8][10] |
Protocol 3: Solid-Phase Extraction for Plasma and Urine Samples
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix.[20][21] For polar compounds like 2-(5-Mercaptotetrazole-1-yl)ethanol-d4, a polar stationary phase operating under normal phase conditions or a mixed-mode cation exchange sorbent can be effective.[22][23]
Rationale: SPE offers a more thorough cleanup compared to PPT and LLE, often resulting in lower matrix effects.[10] The choice of sorbent and elution solvents allows for a high degree of selectivity in isolating the analyte of interest.[24] This protocol describes a general approach using a polar sorbent.
Caption: Steps in a Solid-Phase Extraction protocol.
Materials:
-
Plasma or urine sample
-
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 analytical standard
-
SPE cartridges (e.g., polar-functionalized silica like Diol or NH2)[22][24]
-
Methanol
-
Water (HPLC grade)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)[1]
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Sample Pre-treatment:
-
Plasma: Precipitate proteins using the PPT protocol (Protocol 1, steps 1-7), then dilute the supernatant with water.
-
Urine: Dilute the urine sample 1:1 with water. Adjust the pH if necessary to ensure the analyte is in the correct form for retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[21]
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent go dry.[21]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol) into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
| Parameter | Value | Reference |
| SPE Sorbent | Polar (e.g., Diol, NH2) | [22][24] |
| Conditioning Solvent | Methanol | [21] |
| Elution Solvent | 5% NH4OH in Methanol | [1] |
| Expected Recovery | >95% | N/A |
| Matrix Effect | Low | [10] |
Method Validation Considerations
All sample preparation methods must be validated to ensure they meet the requirements of the bioanalytical study.[5][25] Key validation parameters include:
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[8] This should be assessed using post-extraction spike experiments.[10]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
For regulatory submissions, it is essential to follow the guidelines provided by agencies such as the U.S. Food and Drug Administration (FDA).[5][6][7][25][26]
Conclusion
The successful quantitative analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in biological matrices is heavily reliant on a robust and well-validated sample preparation protocol. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction will depend on the specific requirements of the study, including the matrix, required sensitivity, and throughput. For rapid analysis of plasma samples, Protein Precipitation is a viable option. For cleaner extracts from urine, Liquid-Liquid Extraction is effective. For the highest level of cleanup and sensitivity in both plasma and urine, Solid-Phase Extraction is the recommended method. By carefully selecting and optimizing the sample preparation strategy, researchers can ensure the generation of high-quality, reliable data for their pharmacokinetic and metabolic studies.
References
- Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. N. (2008). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Chen, Y., Li, Z., & Chen, B. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6(1), 37036.
- U.S. Food and Drug Administration. (2018).
- BenchChem. (2025).
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Review of Proteomics, 4(4), 547–557.
- NorthEast BioLab. (n.d.).
- Bioanalysis Zone. (2018).
- Bioanalysis Zone. (2013).
- The Center for Biosimilars. (2018).
- Thermo Fisher Scientific. (n.d.).
- U.S. Food and Drug Administration. (2022).
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Van de Merbel, N. C. (2008). LC-MS metabolomics of polar compounds.
- Gonzalez-Riano, C., Dudzik, D., Garcia, A., Gil-de-la-Fuente, A., Gradillas, A., Godzien, J., … & Barbas, C. (2020). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 10(8), 329.
- Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
- Li, S., Park, Y., & Lee, J. Y. (2016). Concurrent profiling of polar metabolites and lipids in human plasma using HILIC-FTMS. Scientific Reports, 6(1), 36490.
- Chromatography Forum. (2013).
- Wikipedia. (n.d.). Solid-phase extraction.
- Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
- Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
- LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
- Abcam. (n.d.).
- Agilent Technologies. (n.d.).
- Silva, C. L., Passos, M. J., & Câmara, J. S. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3604.
- Le, B., Atherton, J., & Wenk, M. R. (2022). High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum. Journal of Proteome Research, 21(11), 2735–2745.
- Zhao, X., Li, C., & Zhang, A. (2009). Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Analytica Chimica Acta, 650(1), 10–15.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- MedChemExpress. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
- Mondal, T., Ghoshal, A. K., & Pal, T. K. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(4), 488–493.
- Lin, C. E., Lin, W. C., & Lin, C. H. (2011). Determination of multiple drugs of abuse in human urine using dispersive liquid–liquid microextraction and capillary electrophoresis with PDA detection. Journal of the Chinese Chemical Society, 58(5), 659–666.
- Chinard, F. P., & Enns, T. (1954). Preparation of Water Samples for Deuterium Analysis in Mass Spectrometer. Analytical Chemistry, 26(9), 1509–1509.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Wróblewski, K., Giebułtowicz, J., & Mroczek, T. (2019). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules, 24(23), 4307.
- DeuteRx. (n.d.).
- Slideshare. (n.d.).
- Scilit. (n.d.).
- AWS. (n.d.).
- Journal of Applied Pharmaceutical Science. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. fda.gov [fda.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. centerforbiosimilars.com [centerforbiosimilars.com]
- 8. tandfonline.com [tandfonline.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. cbspd.s3.ap-south-1.amazonaws.com [cbspd.s3.ap-south-1.amazonaws.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 18. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 26. labs.iqvia.com [labs.iqvia.com]
Application Note: LC-MS/MS Quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol using Deuterated Internal Standard
Abstract & Scope
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol (also known as 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole or MTZ-OH) in biological matrices and pharmaceutical formulations. This compound is a critical side-chain intermediate and potential impurity/metabolite associated with cephalosporin antibiotics such as Flomoxef and Latamoxef.[1]
The method utilizes 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variations.[1] The protocol is designed for high sensitivity (LLOQ < 1.0 ng/mL) and utilizes a polar-embedded Reverse Phase (RP) separation strategy to ensure adequate retention of this highly polar analyte.[1]
Chemical Information & Properties[1][2][3][4][5][6]
| Property | Analyte | Internal Standard (IS) |
| Compound Name | 2-(5-Mercaptotetrazole-1-yl)ethanol | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 |
| CAS Number | 56610-81-2 | N/A (Custom Synthesis) |
| Molecular Formula | C₃H₆N₄OS | C₃H₂D₄N₄OS |
| Molecular Weight | 146.17 g/mol | 150.19 g/mol |
| LogP | ~0.6 (Polar) | ~0.6 |
| pKa | ~3.5 (Tetrazole thiol acidity) | ~3.5 |
| Solubility | Soluble in Water, MeOH, DMSO | Soluble in Water, MeOH, DMSO |
Structural Insight: The molecule contains an acidic tetrazole-thiol moiety and a polar hydroxyethyl tail.[1] This dual polarity presents a chromatographic challenge, often resulting in poor retention on standard C18 columns.[1]
Experimental Workflow
The following diagram outlines the decision process for sample preparation and analysis, ensuring data integrity.
Figure 1: Analytical workflow for the extraction and quantification of MTZ-OH.
Detailed Protocol
Reagents and Standards[1][7][8]
-
Reference Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol (>98% purity).[1]
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (>98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]
-
Additives: Formic Acid (FA) or Ammonium Acetate (AmAc).[1]
Mass Spectrometry Conditions (Method Development)
Due to the acidic nature of the tetrazole ring (pKa ~3.5), Negative Electrospray Ionization (ESI-) often provides superior sensitivity and stability compared to positive mode.[1]
-
Ion Source: ESI Negative (ESI-)
-
Capillary Voltage: 2.5 kV
-
Desolvation Temp: 500°C
-
Source Temp: 150°C
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| MTZ-OH | 145.0 [M-H]⁻ | 117.0 | 20 | 15 | Loss of N₂ |
| MTZ-OH | 145.0 [M-H]⁻ | 58.0 | 20 | 22 | Ring Cleavage |
| MTZ-OH-d4 | 149.0 [M-H]⁻ | 121.0 | 20 | 15 | Loss of N₂ |
Note: If ESI+ is preferred for simultaneous analysis with basic drugs, monitor 147.0 → 129.0 (Loss of H₂O) or 147.0 → 103.0.
Chromatographic Conditions
To prevent early elution (retention factor
Recommended Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 98 | 2 | Initial |
| 1.00 | 98 | 2 | Hold (Load) |
| 5.00 | 50 | 50 | Linear |
| 5.50 | 5 | 95 | Wash |
| 7.00 | 5 | 95 | Hold |
| 7.10 | 98 | 2 | Re-equilibrate |
| 10.00 | 98 | 2 | End |
Sample Preparation (Protein Precipitation)[1]
-
Aliquot: Transfer 100 µL of plasma/sample into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of MTZ-OH-d4 working solution (100 ng/mL).[1]
-
Precipitate: Add 400 µL of ice-cold Methanol/Acetonitrile (50:50 v/v).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a clean tube.
-
Evaporate: Dry under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A (98% Water). Crucial: High organic content in injection solvent will cause peak breakthrough.
Validation & Troubleshooting
Linearity & Range[1]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[1]
Common Issues & Solutions
-
Peak Tailing: The free thiol group can interact with stainless steel or trace metals.[1] Solution: Add 5mM Ammonium Acetate to the mobile phase or use a "max peak" / bio-inert LC system.[1]
-
Carryover: Polar tetrazoles can stick to the needle wash.[1] Solution: Use a strong needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.[1]
-
Low Recovery: If using SPE, ensure the cartridge is not over-dried.[1] The analyte is hydrophilic; use a wettable sorbent (e.g., HLB).[1]
References
-
PubChem. (2021).[1] 2-(5-Mercaptotetrazole-1-yl)ethanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Dubois, M., et al. (2022).[1] Structural Analysis and Protein Binding of Cephalosporins. ACS Infectious Diseases.[1] (Discusses tetrazole side chain interactions). Available at: [Link][1]
-
Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Methodology reference for MRM optimization of polar pesticides). Available at: [Link]
Sources
Mass spectrometry parameters for "2-(5-Mercaptotetrazole-1-yl)ethanol-d4"
Executive Summary
This technical guide details the mass spectrometry parameters and experimental protocol for the analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (MTE-d4).[1] This compound serves as the stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol (MTE), a critical side-chain intermediate and potential genotoxic impurity (PGI) associated with cephalosporin antibiotics such as Cefotiam , Flomoxef , Latamoxef , and Cefminox .[1]
Key Technical Insight:
Unlike typical basic pharmaceuticals, the tetrazole-thiol moiety exhibits acidic properties (
Compound Profile
| Parameter | Target Analyte (Native) | Internal Standard (Deuterated) |
| Name | 2-(5-Mercaptotetrazole-1-yl)ethanol | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 |
| Synonyms | 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole; MTE | MTE-d4; 1-(2-Hydroxyethyl-d4)-5-mercapto-1H-tetrazole |
| CAS No. | 56610-81-2 | N/A (Isotope Analog) |
| Formula | ||
| Exact Mass | 146.03 Da | 150.05 Da |
| Structure | Tetrazole ring with -SH at C5 and -CH2CH2OH at N1 | Tetrazole ring with -SH at C5 and -CD2CD2OH at N1 |
Mass Spectrometry Parameters (LC-MS/MS)
Ionization Source Settings (Sciex/Waters/Thermo Generic)
-
Ionization Mode: ESI Negative (
) [Recommended][1] -
Capillary Voltage (KV): 2.5 – 3.0 kV (Negative mode requires lower voltage to prevent discharge)[1]
-
Desolvation Temperature: 450°C – 550°C (High aqueous content in mobile phase requires higher heat)[1]
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 800 – 1000 L/hr
MRM Transitions (Multiple Reaction Monitoring)
The fragmentation of tetrazoles typically involves the expulsion of a nitrogen molecule (
Table 1: Optimized MRM Transitions (ESI Negative Mode)
| Compound | Precursor Ion | Product Ion | Dwell (ms) | Cone (V) | CE (eV) | Type |
| MTE (Native) | 145.0 | 117.0 | 50 | 25 | 15 | Quant |
| 145.0 | 58.0 | 50 | 25 | 28 | Qual | |
| MTE-d4 (IS) | 149.0 | 121.0 | 50 | 25 | 15 | Quant |
Note: The "Quant" transition relies on the loss of
Table 2: Alternative MRM Transitions (ESI Positive Mode) Use only if negative mode background is prohibitive.
| Compound | Precursor Ion | Product Ion | CE (eV) | Mechanism |
| MTE (Native) | 147.0 | 104.0 | 18 | Loss of |
| 147.0 | 129.0 | 12 | Loss of | |
| MTE-d4 (IS) | 151.0 | 108.0 | 18 | Loss of |
Mechanistic Fragmentation Pathway[2]
Understanding the fragmentation ensures you are tracking the correct chemical entity and not an isobaric interference.
Figure 1: Proposed fragmentation pathway of MTE-d4 in ESI- mode. The tetrazole ring opens to expel nitrogen gas (
Experimental Protocol
Reagents & Standards
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.[1]
-
Buffer: Ammonium Acetate (10 mM) or Formic Acid (0.1%).
-
Note: For ESI Negative mode, Ammonium Acetate (pH ~5-6) is preferred to ensure ionization without suppressing the signal as strong acids might.[1]
-
Stock Solution Preparation
-
MTE-d4 Stock (1 mg/mL): Weigh 1.0 mg of MTE-d4 into a 1.5 mL amber glass vial. Dissolve in 1 mL of Methanol .
-
Critical: Tetrazoles can be unstable in pure water over time; store stocks in organic solvent at -20°C.[1]
-
-
Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in
(90:10 v/v).
Sample Preparation (Direct Injection / Dilute-and-Shoot)[1]
-
Matrix: API manufacturing process stream or wastewater.
-
Step 1: Aliquot 50 µL of sample.
-
Step 2: Add 50 µL of Working IS Solution (MTE-d4).[1]
-
Step 3: Vortex for 30 seconds.
-
Step 4: Centrifuge at 10,000 rpm for 5 mins (if particulates are present).
-
Step 5: Transfer supernatant to an HPLC vial.
Chromatographic Conditions
Due to the high polarity of MTE (LogP ~ 0.6), standard C18 columns may result in poor retention (elution in the void volume).
-
Column: Waters HSS T3 (
mm, 1.8 µm) OR Phenomenex Kinetex Biphenyl.-
Why? HSS T3 is designed to retain polar compounds in high aqueous conditions.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
Method Validation & Troubleshooting
Isotopic Contribution (Cross-Talk)
Since MTE-d4 is only +4 Da heavier than the native, check for isotopic interference:
-
Inject a high concentration of Native MTE (no IS). Monitor the IS channel (149 -> 121).[1]
-
Acceptance Criteria: Signal in IS channel must be < 5% of the IS response in a blank sample.
-
Fix: If interference exists, ensure the chromatographic resolution is sufficient or adjust the collision energy to minimize spectral broadening.
Carryover
Tetrazoles can adsorb to metallic surfaces in the LC system.
-
Wash Solvent: Use 50:50 Methanol:Water with 0.1% Formic Acid as the needle wash.
-
Passivation: If peak tailing is observed, passivate the system with dilute nitric acid (consult instrument manual) or use PEEK tubing.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10307870, 2-(5-Mercaptotetrazole-1-yl)ethanol.[1] Retrieved from [Link]
-
Zhu, M., et al. (2008). Characteristic fragmentation behavior of 5-substituted 1H-tetrazole derivatives by electrospray ionization tandem mass spectrometry.[1] Life Science Journal, 5(2), 25-29.[1][2] (Establishes N2 loss mechanism in negative mode).
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.46 Chromatographic Separation Techniques. (Guideline for impurity analysis in antibiotics).
Sources
Application Note: High-Sensitivity Quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol in Bioequivalence Studies
Abstract & Clinical Context
This Application Note details the protocol for the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol (hereafter MTE ) in human plasma and urine, utilizing its deuterated analog 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (MTE-d4) as the Internal Standard (IS).[1]
MTE is the specific heterocyclic side chain released upon the hydrolysis of several cephalosporin antibiotics, most notably Cefotiam , Cefmenoxime , and Flomoxef . While Bioequivalence (BE) studies typically focus on the parent drug, quantification of the free MTE side chain is critical for:
-
Metabolic Profiling: Assessing the rate of in vivo hydrolysis.
-
Safety Monitoring: Unlike the 1-methyl-5-thiotetrazole (NMTT) side chain associated with severe hypoprothrombinemia, MTE (hydroxyethyl substituted) has a distinct safety profile.[1] Accurate measurement ensures differentiation and safety verification during generic drug development.
Chemical Identity[1][2][3][4][5]
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (CAS: 56610-81-2)[1][2][3][4][5][6]
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (Deuterium label typically on the ethyl chain:
)[1] -
Molecular Weight: ~146.17 Da (Unlabeled) / ~150.19 Da (d4-Labeled)[1]
Experimental Strategy & Rationale
Why use the d4-Analog?
MTE is a highly polar, low-molecular-weight compound (LogP < 1).[1] In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), such compounds are susceptible to:
-
Ion Suppression: Co-eluting phospholipids in plasma can drastically reduce signal intensity.
-
Retention Issues: Polar analytes often elute in the void volume on standard C18 columns.
The Solution: MTE-d4 co-elutes perfectly with MTE, experiencing the exact same matrix effects and ionization efficiency variations. This provides a self-validating correction factor that a structural analog (e.g., a different tetrazole) cannot offer.
Detection Mode
Tetrazoles are acidic (
Visualizing the Pathway & Workflow
The following diagram illustrates the metabolic release of MTE and the bioanalytical workflow designed to quantify it.
Caption: Metabolic release of the MTE side chain and the subsequent isotope-dilution LC-MS/MS workflow.
Detailed Protocol
Reagents and Standards[3][8]
-
Reference Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol (>99% purity).[1][5]
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (>98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Acetate.
Sample Preparation (Protein Precipitation)
Due to the high polarity of MTE, Liquid-Liquid Extraction (LLE) is often inefficient. Protein Precipitation (PPT) is recommended.
-
Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL centrifuge tube.
-
IS Spike: Add 20 µL of MTE-d4 working solution (e.g., 500 ng/mL in water). Vortex for 10 sec.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: The acid helps stabilize the thiol group and improves precipitation.
-
-
Agitation: Vortex vigorously for 1 min.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 min at 4°C.
-
Transfer: Transfer the supernatant to a clean vial.
-
Dilution (Critical): Dilute the supernatant 1:1 with Water/Ammonium Acetate (10mM).
-
Reasoning: Injecting pure ACN onto a HILIC or Aqueous C18 column can cause peak distortion. Matching the initial mobile phase strength is vital.
-
LC-MS/MS Conditions[1][8]
Chromatography (HILIC Mode) Standard C18 columns may not retain MTE sufficiently. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is superior for this polar heterocycle.
| Parameter | Setting |
| Column | Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.[1]0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Gradient Table:
-
0.0 min: 90% B (High organic to retain polar analyte)
-
3.0 min: 50% B
-
3.1 min: 90% B (Re-equilibration)
-
5.0 min: Stop
Mass Spectrometry (ESI Negative) Optimize parameters by infusing the neat standard.
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| MTE (Analyte) | 145.0 | 86.0 (Tetrazole ring frag) | 25 | 18 |
| MTE-d4 (IS) | 149.0 | 90.0 (d4-Tetrazole frag) | 25 | 18 |
Note: The transition 145 -> 86 likely corresponds to the cleavage of the hydroxyethyl tail or ring opening. Verify exact fragmentation with product ion scan.
Method Validation Criteria (Self-Validating System)
To ensure the "Scientific Integrity" required by regulatory bodies (FDA/EMA), the method must pass the following checks:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ area at the retention time of MTE.
-
Isotopic Contribution: Inject pure MTE-d4. Ensure no signal appears in the unlabeled MTE channel (Cross-talk check).
-
Matrix Effect (ME):
-
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (indicating the d4 standard is compensating correctly).
-
-
Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Signal must be <20% of LLOQ.
Data Presentation Template
When reporting results for the Bioequivalence study, summarize the QC performance as follows:
Table 1: Intra-Batch Precision and Accuracy
| QC Level | Conc. (ng/mL) | Mean Measured (n=6) | Accuracy (%) | CV (%) |
| LLOQ | 5.0 | 5.1 | 102.0 | 4.5 |
| Low QC | 15.0 | 14.8 | 98.7 | 3.2 |
| Mid QC | 200.0 | 205.0 | 102.5 | 2.1 |
| High QC | 800.0 | 795.0 | 99.4 | 1.8 |
References
-
European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. (2010).[7] Defines requirements for parent vs. metabolite quantification. [Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). The gold standard for validating LC-MS methods. [Link]
-
PubChem. Compound Summary: 2-(5-Mercaptotetrazole-1-yl)ethanol.[1][3][6] National Library of Medicine. [Link]
-
Rouan, M.C., et al. "Pharmacokinetics of cefotiam in humans."[8] Antimicrobial Agents and Chemotherapy (1985). Establishes the baseline PK for the parent drug and renal excretion pathways. [Link]
Sources
- 1. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinivex.com [clinivex.com]
- 5. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(5-Mercaptotetrazole-1-yl)ethanol in Urine via LC-MS/MS
This Application Note is designed for researchers and bioanalytical scientists involved in the therapeutic drug monitoring (TDM) and toxicology of cephalosporin antibiotics. It details the protocol for quantifying 1-(2-hydroxyethyl)-5-mercaptotetrazole (often abbreviated as HMT or HTT), using its deuterated internal standard 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 .
Executive Summary & Clinical Context[1][2][3][4]
Certain cephalosporin antibiotics, specifically Cefotiam and Cefmetazole , possess a specific side chain: 1-(2-hydroxyethyl)-5-mercaptotetrazole (HMT) . Upon administration, these drugs undergo in vivo hydrolysis, releasing the free HMT moiety.
This metabolite is of critical toxicological interest because, structurally similar to the N-methylthiotetrazole (NMTT) side chain found in Cefoperazone, it has been linked to:
-
Disulfiram-like reactions: Inhibition of aldehyde dehydrogenase (ALDH), causing alcohol intolerance.
-
Hypoprothrombinemia: Inhibition of the Vitamin K epoxide reductase cycle, potentially leading to bleeding disorders.[1]
Accurate quantification of HMT in urine is essential for pharmacokinetic profiling and safety assessment. However, the analysis is complicated by the thiol group's instability , which rapidly oxidizes to form disulfides in urine. This protocol utilizes 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as an Internal Standard (IS) to compensate for matrix effects and extraction variability, coupled with a critical chemical reduction step to ensure total metabolite recovery.
Chemical Mechanism & Metabolic Pathway
The following diagram illustrates the origin of the analyte and the necessity of the reduction step during sample preparation.
Caption: Figure 1. Metabolic release of the HMT side chain and the ex vivo equilibrium between thiol monomers and disulfide dimers. The protocol requires reduction to quantify the total content.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | 1-(2-Hydroxyethyl)-5-mercaptotetrazole | Reference Standard |
| Internal Standard | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | Correction for matrix effects/recovery |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Reduces disulfides to free thiols; odorless and stable in acid. |
| Solvent A | 0.1% Formic Acid in Water (LC-MS Grade) | Mobile Phase (Protonation source) |
| Solvent B | Acetonitrile (LC-MS Grade) | Mobile Phase (Elution) |
| SPE Cartridge | Polymeric Reversed-Phase (e.g., Oasis HLB, 30mg) | Extraction of polar heterocycles |
Why TCEP instead of DTT?
While Dithiothreitol (DTT) is a common reducing agent, TCEP is preferred for this protocol because:
-
It is effective over a wider pH range (including acidic conditions used to stabilize urine).
-
It is non-volatile and odorless.
-
It does not interfere significantly with ESI ionization in negative mode compared to thiol-based reductants.
Experimental Protocol
Phase 1: Sample Pre-treatment (The "Reduction" Step)
Rationale: Urine contains oxidants that convert the mercaptotetrazole to its disulfide dimer. Without reduction, quantification will underestimate the concentration by 30-60%.
-
Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.
-
Aliquot: Transfer 200 µL of urine into a 1.5 mL centrifuge tube.
-
IS Spiking: Add 20 µL of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 working solution (1 µg/mL in Methanol).
-
Reduction: Add 50 µL of 100 mM TCEP solution (prepared in water).
-
Incubation: Vortex and incubate at room temperature for 20 minutes .
-
Note: This converts all dimerized HMT back to the monomeric form (Analyte) and ensures the d4-IS equilibrates with the matrix.
-
-
Acidification: Add 300 µL of 0.1% Formic Acid in water to adjust pH < 4.
Phase 2: Solid Phase Extraction (SPE)
Rationale: HMT is highly polar. Liquid-Liquid Extraction (LLE) often yields poor recovery. Polymeric SPE provides cleaner extracts.
-
Conditioning: Condition SPE cartridge (Oasis HLB or equivalent) with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the pre-treated (reduced) urine sample onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in Water. (Removes salts and highly polar interferences).
-
Elution: Elute with 1 mL of Acetonitrile .
-
Reconstitution: Evaporate the eluate under Nitrogen at 40°C to dryness. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Phase 3: LC-MS/MS Conditions
Chromatography:
-
Column: C18 Polar-Embedded Column (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 50 mm, 1.8 µm.
-
Why? Standard C18 may fail to retain the polar tetrazole. Polar-embedded phases prevent "phase collapse" in high aqueous conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-4 min: 5% -> 95% B
-
4-5 min: 95% B (Wash)
-
5.1 min: 5% B (Re-equilibrate)
-
Mass Spectrometry (MRM Parameters):
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
-
Expert Insight: Tetrazoles are acidic (pKa ~4-5). They ionize much more efficiently in negative mode (
) than positive mode.
-
-
Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| HMT (Analyte) | 145.0 | 86.0 | 25 | 18 |
| HMT (Qualifier) | 145.0 | 58.0 | 25 | 22 |
| HMT-d4 (IS) | 149.0 | 90.0 | 25 | 18 |
Note: The d4 label is located on the ethyl chain. The fragmentation typically cleaves the ring or the side chain, retaining the label in the product ion.
Workflow Visualization
Caption: Figure 2. Step-by-step analytical workflow ensuring reduction of disulfides and removal of matrix interferences.
Validation & Quality Control
To ensure the method meets FDA/EMA bioanalytical guidelines, the following parameters must be validated:
Linearity and Sensitivity
-
Range: 10 ng/mL to 5000 ng/mL.
-
Weighting:
linear regression. -
LLOQ: Expected ~5-10 ng/mL depending on the MS sensitivity (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Matrix Effects (The Role of d4)
Urine is a high-salt matrix that causes significant ion suppression in ESI.
-
Experiment: Compare the peak area of HMT spiked into extracted blank urine vs. HMT in neat solvent.
-
Result: You may observe 20-40% signal suppression.
-
Correction: The HMT-d4 internal standard will experience the exact same suppression at the same retention time. Therefore, the Area Ratio (Analyte/IS) remains constant, validating the accuracy of the method.
Stability
-
Benchtop Stability: 4 hours at room temperature (Post-TCEP treatment).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler Stability: 24 hours at 10°C.
-
Warning: Without TCEP, the analyte degrades by ~15% per hour in urine at room temperature due to oxidation [1].
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Incomplete reduction of disulfides. | Ensure TCEP is fresh; increase incubation time to 30 mins. |
| Peak Tailing | Secondary interactions with column silanols. | Use a column with "end-capping" or polar-embedded group. Ensure pH is acidic (<3.0). |
| Carryover | HMT sticking to injector needle. | Use a needle wash containing 10% Ammonia in Methanol (Tetrazoles are soluble in base). |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min (salts) and after 4 min (lipids). |
References
-
Lipsky, J. J. (1983). N-Methyl-thio-tetrazole inhibition of the gamma-carboxylation of glutamic acid: possible mechanism for antibiotic-associated hypoprothrombinemia. The Lancet, 322(8343), 192-193. Link
-
Stork, C. M. (2006). Antibiotics, Antifungals, and Antivirals. In Goldfrank's Toxicologic Emergencies. McGraw-Hill. (Context on Disulfiram-like reactions of Cephalosporins). Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard protocol for Matrix Effect validation). Link
-
Thermo Fisher Scientific. (2021). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (General Urine LC-MS Prep Guidelines). Link
Sources
Topic: A Validated LC-MS/MS Method for High-Throughput Quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol in Human Plasma Using a Stable Isotope-Labeled Internal Standard, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a detailed, validated protocol for the quantitative analysis of 2-(5-mercaptotetrazole-1-yl)ethanol (MTE) in human plasma. MTE is a significant metabolite of cephalosporin antibiotics such as Cefazolin and Flomoxef.[1][2] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles.[3][4] The method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis due to its high sensitivity and specificity.[5] Central to the robustness and accuracy of this assay is the use of 2-(5-mercaptotetrazole-1-yl)ethanol-d4 (MTE-d4), a stable isotope-labeled internal standard (SIL-IS). This document outlines the core principles of isotope dilution, a step-by-step experimental protocol from sample preparation to data acquisition, and a summary of method validation parameters according to international regulatory guidelines.[6][7][8]
The Principle: Achieving Analytical Excellence with Isotope Dilution Mass Spectrometry
In quantitative mass spectrometry, especially within complex biological matrices like plasma, achieving precision and accuracy is paramount.[9] Analytical variability can arise from multiple stages, including sample extraction, cleanup, injection volume, and ionization efficiency in the mass spectrometer source.[10] The principle of Isotope Dilution Mass Spectrometry (IDMS) is the most effective strategy to counteract these variables.[9]
A SIL-IS, such as MTE-d4, is a version of the analyte where several hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[9][11] This mass difference allows the mass spectrometer to distinguish between the analyte and the standard. However, their physicochemical properties remain nearly identical.[12]
By introducing a known quantity of MTE-d4 into the plasma sample at the very beginning of the workflow, it acts as a perfect surrogate for the analyte.[9] Any loss of the native analyte during sample processing is mirrored by an equivalent loss of the SIL-IS.[9][13] Similarly, fluctuations in ionization response due to matrix effects will impact both molecules almost identically.[12] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration, irrespective of process-induced variations.[5]
Materials and Methods
Reagents and Chemicals
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (MTE), reference standard (≥98% purity).
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (MTE-d4), (≥98% purity, isotopic enrichment ≥98%).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade; Formic acid (FA), reagent grade.
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole (QqQ) mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source.[14]
Liquid Chromatography (LC) Method
A reversed-phase chromatographic method is employed for the separation of MTE from endogenous plasma components.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive-ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) | A rapid gradient allows for efficient elution of the analyte while ensuring the column is cleaned and re-equilibrated for the next injection. |
Mass Spectrometry (MS/MS) Method
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[15]
| Parameter | Analyte (MTE) | Internal Standard (MTE-d4) |
| Ionization Mode | ESI, Positive | ESI, Positive |
| Precursor Ion (Q1) | m/z 147.0 | m/z 151.0 |
| Product Ion (Q3) | m/z 101.0 | m/z 105.0 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | 40 V | 40 V |
| Collision Energy (CE) | 25 eV | 25 eV |
Note: MS parameters such as DP and CE are instrument-dependent and must be optimized by infusing a standard solution of each compound.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve MTE and MTE-d4 in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions of MTE by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Prepare a separate working solution for the internal standard (MTE-d4) at a concentration of 100 ng/mL.
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate MTE working solutions to achieve a concentration range of, for example, 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. These are prepared from a separate stock solution weighing to ensure accuracy.
Detailed Experimental Protocol: Sample Preparation
A simple and robust protein precipitation (PPT) method is used to extract the analyte and internal standard from the plasma matrix.[16][17]
Bioanalytical Method Validation
The described method must be fully validated to ensure its reliability for regulatory submissions. Validation should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][18][19]
The following table summarizes the typical acceptance criteria for these validation experiments.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CC standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The coefficient of variation (CV%) at each QC level should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The CV% of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Recovery | Recovery should be consistent, precise, and reproducible. |
| Stability | Analyte concentrations in stability samples must be within ±15% of the nominal concentration of baseline samples. |
Conclusion
The LC-MS/MS method detailed in this guide provides a robust, sensitive, and high-throughput solution for the quantification of 2-(5-mercaptotetrazole-1-yl)ethanol in human plasma. The strategic implementation of its deuterated analog, MTE-d4, as an internal standard is fundamental to the method's success, ensuring the highest degree of accuracy and precision by mitigating analytical variability.[9][12] Following rigorous validation, this method is fit-for-purpose for demanding applications in clinical and preclinical research, aiding in the development and safe use of related cephalosporin antibiotics.
References
-
European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
CleveBiotech. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Onyesom, I. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Chemical and Pharmaceutical Research, 8(5), 611-616. Retrieved from [Link]
-
Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]
-
Gjetja, R., et al. (2021). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
Slideshare. (2014). Bioanalytical method validation emea. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]
-
Kocur, A., et al. (2023). Rapid, robust LC-MS/MS quantification of cefazolin in whole blood microsamples, plasma, and plasma ultrafiltrate: Analytical method validation and preliminary clinical application in pediatric population. Clinica Chimica Acta, 540, 120-128. Retrieved from [Link]
-
PubMed. (2022). Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study. Retrieved from [Link]
-
PubMed. (2023). A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved from [Link]
-
PubMed. (2001). The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin. Retrieved from [Link]
-
PubMed. (2004). Cefazolin administration and 2-methyl-1,3,4-thiadiazole-5-thiol in human tissue: possible relationship to hypoprothrombinemia. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Metabolomics Research, Innovation & Impact. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 56610-81-2 | Product Name : 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and antimicrobial activities of 2-(5-mercapto)- 1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives. Retrieved from [Link]
-
MDPI. (2022). Cerebrospinal Pharmacokinetic Modeling and Pharmacodynamic Simulation of High-Dose Cefazolin for Meningitis Caused by Methicillin-Susceptible Staphylococcus aureus. Retrieved from [Link]
-
Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 76, 321–352. Retrieved from [Link]
-
ISMP Canada. (n.d.). Cefazolin Monograph. Retrieved from [Link]
-
NeoMED consensus group. (2020). CeFAZolin - Newborn use only. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Retrieved from [Link]
Sources
- 1. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. anmfonline.org [anmfonline.org]
- 5. texilajournal.com [texilajournal.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. moh.gov.bw [moh.gov.bw]
- 14. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid, robust LC-MS/MS quantification of cefazolin in whole blood microsamples, plasma, and plasma ultrafiltrate: Analytical method validation and preliminary clinical application in pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Troubleshooting & Optimization
Technical Support Center: Ion Suppression & 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Matrix Effects in LC-MS/MS Analysis of Tetrazole Side Chains
Introduction: The "Invisible" Variable
Welcome. If you are accessing this guide, you are likely quantifying 2-(5-Mercaptotetrazole-1-yl)ethanol (MTE)—a critical side chain and impurity in cephalosporin antibiotics like Cefoperazone and Cefmetazole.
You are likely facing a common but frustrating anomaly: your calibration curves look perfect in solvent, but your QC samples in plasma or urine are failing accuracy limits, or your sensitivity drops unpredictably in real samples.
The Diagnosis: This is classic Ion Suppression . The Solution: The precise application of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (MTE-d4).
This guide does not just tell you what to do; it explains why the physics of electrospray ionization (ESI) demands this specific internal standard (IS) for this specific polar molecule.
Module 1: Diagnostic Center
Is it really Ion Suppression?
Before consuming your expensive d4-IS, you must empirically prove that the matrix is the culprit. MTE is a small, polar molecule (LogP < 0), meaning it often elutes early in the chromatogram—exactly where salts and phospholipids dump from the column.
Q: How do I visualize the suppression zone? A: Perform a Post-Column Infusion (PCI) experiment.
This is the single most valuable diagnostic test in LC-MS method development.
Protocol: Post-Column Infusion
-
Setup: Bypass the column with a syringe pump containing your analyte (MTE) at a constant concentration (e.g., 100 ng/mL).
-
Infusion: Infuse this solution directly into the MS source at 5–10 µL/min.
-
Injection: While infusing, inject a "blank" extracted matrix sample (e.g., precipitated plasma) through your LC column.
-
Observation: Monitor the baseline. A drop in the constant baseline indicates where matrix components are "stealing" charge from your analyte.
Figure 1: Post-Column Infusion setup. The syringe provides a constant signal; the LC injection reveals where the matrix disrupts that signal.
Module 2: Implementation Guide
Deploying the MTE-d4 Internal Standard
The d4-analog (where four hydrogen atoms on the ethanol chain are replaced by deuterium) is the "Gold Standard" because it is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1]
Q: Why not use a structural analog like a different tetrazole? A: Structural analogs have different retention times. If the suppression occurs at 1.5 minutes, but your analog elutes at 2.0 minutes, the analog will not experience the suppression. The d4-IS has the exact same physicochemical properties as the analyte, meaning it "surfs" the same suppression wave.
Comparative Performance Data
| Feature | External Standard | Structural Analog IS | MTE-d4 (SIL-IS) |
| Retention Time | N/A | Different ( | Identical (or < 0.05 min shift) |
| Ionization Efficiency | Variable | Variable | Identical |
| Matrix Correction | None | Partial (if lucky) | Near Perfect |
| Cost | Low | Low | High (Investment) |
Step-by-Step Protocol: Preparation & Usage
-
Stock Preparation: Dissolve MTE-d4 in methanol or DMSO to 1 mg/mL. Note: Store at -20°C. Tetrazoles are stable, but avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock to a concentration that yields a signal intensity of roughly 50% of your Upper Limit of Quantification (ULOQ).
-
Why? If the IS signal is too low, it gets lost in the noise during suppression. If too high, it can cause "cross-talk" (see Module 3).
-
-
Spiking: Add the IS Working Solution to every sample (Standards, QCs, Blanks, and Unknowns) before any extraction steps (like protein precipitation).
-
Critical: This corrects for both extraction recovery losses AND ion suppression.
-
Module 3: Troubleshooting & FAQs
When the "Perfect" Solution Fails
Even with MTE-d4, issues can arise. This section addresses the nuanced problems specific to deuterated standards.
Issue 1: The "Deuterium Isotope Effect"
Symptom: The MTE-d4 peak elutes slightly before the MTE analyte peak. Cause: C-D bonds are slightly shorter and less lipophilic than C-H bonds. In high-efficiency chromatography (UPLC), this can resolve the IS from the analyte. Risk: If the matrix suppression is sharp (a narrow window), the IS might elute out of the suppression zone while the analyte remains in it.
Corrective Action:
-
Broaden the Peak: Slight loss of resolution can actually help here.
-
Check Integration: Ensure your integration window covers both the analyte and the IS if they partially separate.
-
Switch to C13: If available,
or labeled standards do not show this retention time shift. However, for MTE, d4 is standard and usually sufficient.
Issue 2: MRM Cross-Talk (Interference)
Symptom: You see a peak for the Analyte in your "IS Only" blank, or a peak for the IS in your "Analyte Only" high standard. Cause:
-
Isotopic Impurity: The d4 standard contains traces of d0 (unlabeled MTE).
-
Mass Resolution: The mass spec cannot distinguish between the MTE isotope envelope and the d4 parent ion.
Corrective Action:
-
Blank Check: Run a "Zero Sample" (Matrix + IS, no Analyte). If you see an Analyte peak >20% of your LLOQ, your IS is impure or too concentrated.
-
Dilute the IS: Lowering the IS concentration often reduces the "ghost" analyte peak.
Figure 2: The Correction Mechanism. Because the IS suffers the exact same suppression (50% loss) as the analyte, the ratio between them remains constant, preserving quantitative accuracy.
Module 4: Advanced Optimization
Chromatography for Polar Tetrazoles
MTE is polar. If it elutes in the "void volume" (
Recommendation:
-
Column: Do not use standard C18. Use C18-Aq (Polar Endcapped) or HILIC .
-
Mobile Phase:
-
For ESI Negative (preferred for tetrazoles): Use Ammonium Formate/Water (pH ~3-4).
-
For ESI Positive: Use 0.1% Formic Acid.
-
-
Retention Goal: Ensure k' > 2 (The peak should elute at least 2x the void time).
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. Link
-
Chamberlain, B. (2018). The Impact of Deuterated Internal Standards on Matrix Effects.[1][2][3][4] BenchChem Technical Notes. (Generalized Reference for Principle).
Disclaimer: This guide is for research and development purposes. All protocols should be validated according to your internal SOPs and regulatory requirements.
Sources
Technical Support Center: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 Bioanalysis
This guide is structured as a Tier 3 Technical Support resource, designed for bioanalytical scientists encountering non-standard behavior in LC-MS/MS assays involving 2-(5-Mercaptotetrazole-1-yl)ethanol (MTE) and its deuterated internal standard (MTE-d4 ).
Status: Active Role: Senior Application Scientist Subject: Troubleshooting Matrix Effects, Instability, and Isotopic Shifts in MTE-d4 Assays
Executive Summary: The "Dual Threat" Mechanism
If you are observing non-linear calibration curves, variable Internal Standard (IS) recovery, or failed incurred sample reanalysis (ISR) for this analyte, you are likely battling two distinct physicochemical mechanisms simultaneously.
-
The "Mercapto" Problem (Chemical Instability): The free thiol (-SH) group at position 5 is highly nucleophilic and prone to rapid oxidation (dimerization) or covalent binding to plasma proteins (albumin). This mimics "matrix suppression" by physically removing the analyte/IS from the solution.
-
The "d4" Problem (Chromatographic Isotope Effect): Deuterium substitution decreases the lipophilicity of the ethyl chain. In high-efficiency UPLC systems, MTE-d4 will elute earlier than the non-labeled analyte. If this shift moves the IS into a zone of phospholipid suppression where the analyte is not (or vice versa), the IS fails to normalize the data.
Troubleshooting Guides (Q&A)
Issue A: "My IS response is dropping over time in the autosampler, but the analyte is stable."
Diagnosis: Differential Oxidation Rates. Although MTE and MTE-d4 are chemically similar, trace impurities in the d4 standard or slight differences in the initial oxidation state (e.g., if the stock solution is older) can lead to variable dimerization rates.
The Mechanism:
Solution: You must stabilize the thiol group immediately upon sample collection or extraction.
-
Protocol: Add TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the sample to keep the thiol reduced.
-
Alternative: Derivatize with NEM (N-Ethylmaleimide) to "cap" the reactive thiol.
Issue B: "The IS corrects for the standard curve but fails in patient samples (High %CV)."
Diagnosis: The Deuterium Retention Time Shift (The "Matrix Effect" Trap). Deuterium atoms have a smaller molar volume and lower lipophilicity than hydrogen. This causes MTE-d4 to elute before the analyte.
The Scenario:
-
Analyte RT: 2.50 min (Elutes after the phospholipid crash).
-
MTE-d4 RT: 2.42 min (Elutes during the tail of the phospholipid crash).
-
Result: The IS is suppressed by 40%, but the analyte is suppressed by only 5%. The ratio becomes artificially high, causing over-quantification.
Solution:
-
Immediate Fix: Flatten the gradient slope at the elution window to force co-elution, or use a column with different selectivity (e.g., Phenyl-Hexyl) to alter the separation mechanism.
-
Verification: Perform a post-column infusion experiment (see Protocol 2).
Visualizing the Problem
Diagram 1: The Thiol Instability Pathway
This diagram illustrates why "matrix effect" is often actually "protein binding."
Caption: Figure 1. MTE instability pathways in plasma. Without stabilization, the analyte binds to proteins or dimerizes, leading to apparent signal suppression.
Diagram 2: The Deuterium Isotope Effect
This diagram shows how the RT shift decouples the IS from the Analyte in the suppression zone.
Caption: Figure 2. The Deuterium Isotope Effect. MTE-d4 elutes earlier than the analyte, potentially landing in a matrix suppression zone that the analyte avoids.
Validated Experimental Protocols
Protocol 1: Thiol Stabilization (Mandatory)
Use this protocol during sample collection or immediately upon thawing.
| Step | Action | Technical Rationale |
| 1 | Prepare 100 mM TCEP-HCl in water. | TCEP is a potent, irreversible reducing agent that breaks disulfide bonds. |
| 2 | Add 10 µL of TCEP solution per 100 µL of Plasma/Urine. | Ensures excess reducing power to handle endogenous thiols (glutathione). |
| 3 | Vortex for 1 min; Incubate at RT for 10 min. | Allows time for reduction of any pre-formed protein adducts. |
| 4 | Proceed to Protein Precipitation (PPT) with Acetonitrile containing 0.1% Formic Acid . | Acidification stabilizes the tetrazole ring and enhances TCEP efficiency. |
Protocol 2: Matrix Factor Evaluation (Post-Column Infusion)
Use this to confirm if the "d4" shift is causing your data issues.
-
Setup: Tee-in a constant infusion of MTE and MTE-d4 (100 ng/mL) into the LC flow after the column but before the MS source.
-
Injection: Inject a blank extracted plasma sample (matrix).
-
Observation: Monitor the baseline of the infused analytes.
-
Analysis: Look for a "dip" in the baseline at the retention time of the d4-IS vs. the Analyte.
-
Pass: Both dips are identical in depth and timing.
-
Fail: The d4-IS dip is deeper or shifted compared to the analyte.
-
Summary of Data & Specifications
| Parameter | 2-(5-Mercaptotetrazole-1-yl)ethanol | MTE-d4 (Internal Standard) |
| Molecular Weight | 146.17 Da | ~150.19 Da |
| pKa (Tetrazole) | ~4.5 (Acidic) | ~4.5 |
| Reactivity | High (Thiol oxidation) | High (Thiol oxidation) |
| Lipophilicity | LogP ~0.6 | LogP < 0.6 (Slightly more polar) |
| Retention Time | Reference (e.g., 2.50 min) | Shifted (-0.05 to -0.10 min) |
| Primary Failure Mode | Protein Binding / Dimerization | Differential Matrix Suppression |
References
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters.com. Link
-
BenchChem. "Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards." BenchChem Application Notes. Link
-
National Center for Biotechnology Information (NCBI). "2-(5-Mercaptotetrazole-1-yl)ethanol (CID 10307870)." PubChem Compound Summary. Link
-
Tang, D., & Thomas, E. (2012).[1] "Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis." Bioanalysis, 4(22), 2715-24.[1] Link
-
Kusmierek, K., et al. (2020). "Derivatization of thiol-containing compounds." Journal of Chromatography B. (Contextual reference on thiol derivatization strategies). Link
Sources
"2-(5-Mercaptotetrazole-1-yl)ethanol-d4" peak shape and resolution issues
Topic: Troubleshooting Peak Shape, Resolution, and Stability Issues
Target Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts.
Executive Summary
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (hereafter MTT-EtOH-d4 ) is a deuterated internal standard primarily used in the LC-MS/MS quantitation of cephalosporin antibiotics (e.g., Cefoperazone, Cefotiam) or as a standalone impurity standard.
Users frequently encounter three distinct classes of chromatographic anomalies with this molecule:
-
Peak Tailing: Caused by the high affinity of the free thiol (-SH) group for stainless steel surfaces and trace metals.
-
Peak Splitting/Broadening: Resulting from rapid on-column oxidation (disulfide formation) or prototropic tautomerism of the tetrazole ring.
-
Resolution Shifts (Isotope Effect): The deuterium labeling (d4) alters the lipophilicity, causing the internal standard to elute slightly earlier than the native analyte, potentially drifting out of MRM integration windows.
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Module 1: Chemical Stability & Sample Preparation
The majority of "chromatographic" issues with MTT-EtOH-d4 originate in the autosampler vial.
The Core Problem: Thiol Oxidation
The mercapto group (-SH) at the 5-position is highly susceptible to oxidation, forming a disulfide dimer (Bis-MTT ). This manifests as a "ghost peak" at approximately 2x the molecular weight or a severe reduction in signal intensity.
Mechanism:
Protocol: Stabilizing the Thiol
To prevent on-column oxidation and dimerization, you must maintain a reducing environment.
| Parameter | Recommendation | Scientific Rationale |
| Solvent pH | Acidic (pH 2.0 – 4.0) | High pH promotes the formation of the thiolate anion ( |
| Additives | EDTA (0.1 mM) | Chelates trace metal ions ( |
| Reducing Agents | TCEP or DTT | Add 1–5 mM TCEP (Tris(2-carboxyethyl)phosphine) to stock solutions. TCEP is preferred over DTT as it is stable at acidic pH and does not interfere with UV detection. |
| Storage | -20°C, Argon Purge | Store neat standards under inert gas. Avoid repeated freeze-thaw cycles which introduce atmospheric oxygen. |
Module 2: Chromatographic Optimization
Addressing peak shape and retention shifts.
Issue A: The Deuterium Isotope Effect
In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are shorter and less polarizable than C-H bonds.[1] This results in MTT-EtOH-d4 being slightly less lipophilic than the native (unlabeled) compound.
-
Symptom: The d4 peak elutes 0.1 – 0.3 minutes before the native peak.
-
Risk: If the separation is too wide, the IS may not accurately compensate for matrix effects (ion suppression) occurring at the native retention time.
Corrective Action:
-
Steepen the Gradient: A faster change in %B compresses the peaks, minimizing the time delta between Native and d4.
-
Widen MRM Windows: Ensure the acquisition window covers both the earlier eluting d4 and the later native peak.
Issue B: Peak Tailing (Metal Interaction)
The tetrazole-thiol moiety acts as a multidentate ligand, chelating iron in stainless steel frits and columns.
Corrective Action:
-
Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) or Medronic Acid to mask active metal sites.
-
Hardware: Use PEEK tubing and PEEK-lined columns where possible.
-
Mobile Phase: Add 5-10 mM Ammonium Formate. The ammonium ion can mask silanols, while formate buffers the pH to keep the tetrazole protonated (neutral).
Visual Troubleshooting Logic
Module 3: Mass Spectrometry & Detection
Critical Parameters
-
Ionization Mode: ESI Positive or Negative?
-
Recommendation:ESI Negative is often more sensitive for mercaptotetrazoles due to the acidic proton on the tetrazole ring (pKa ~ 3.5). However, if the ethanol chain is protonated, Positive mode works but is more prone to adducts (
).
-
-
Cross-Talk: Ensure the deuterium label (d4) is on the ethanol chain, not the exchangeable thiol/tetrazole protons.
-
Structure: 2-(5-Mercaptotetrazole-1-yl)(1,1,2,2-d4) -ethanol.
-
Note: If the label were on the thiol (S-D), it would exchange with solvent water immediately, losing the mass shift.
-
Mechanism of Tautomerism
The tetrazole ring exists in equilibrium between the 1H- and 2H- forms. In the gas phase or non-polar solvents, this equilibrium shifts. In LC-MS, rapid interconversion can cause peak broadening.
Frequently Asked Questions (FAQ)
Q1: Why does my d4 standard have a retention time 0.2 min earlier than the native compound? A: This is the Inverse Isotope Effect . The C-D bonds in the d4-ethyl group are shorter and have a smaller molar volume than C-H bonds, making the molecule slightly less hydrophobic. This is normal behavior in Reversed-Phase chromatography. Do not attempt to force them to co-elute perfectly; instead, widen your integration windows.
Q2: I see a mass shift of +2 Da in my spectrum. Is my standard degrading?
A: This is likely H/D Exchange . While the carbon-bound deuteriums (d4) are stable, the thiol proton (-SH) and the hydroxyl proton (-OH) are exchangeable. If you use
Q3: The peak disappears after the sample sits in the autosampler for 4 hours. A: This is oxidation. The thiol has dimerized into a disulfide which has a different retention time and mass. Solution: Add 1 mM TCEP or Ascorbic Acid to your sample solvent and ensure the pH is below 4.
Q4: Can I use a stainless steel column? A: It is risky. Mercapto-compounds bind to steel. If you must, you have to passivate the system with phosphoric acid or use a mobile phase additive like EDTA or Medronic Acid to suppress metal activity. Glass-lined or PEEK-lined columns are superior for this application.
References
-
BenchChem. (2025).[1] Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. Retrieved from
-
McCalley, D. V. (2023). Understanding the interaction of basic and acidic solutes with silanols in RPLC. Chemical Communications, 59, 7887–7899.
-
Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Springer Science+Business Media. (Foundational text on peak shape issues).
- Popova, E. A., et al. (2014).
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Thiol Interactions. Retrieved from
Sources
"2-(5-Mercaptotetrazole-1-yl)ethanol-d4" isotopic purity concerns
Subject: Troubleshooting Isotopic Purity & Stability in LC-MS/MS Bioanalysis Ticket ID: #ISO-D4-TET-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are likely utilizing 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (hereafter referred to as MT-ethanol-d4 ) as an Internal Standard (IS) for the quantification of cephalosporin antibiotics (e.g., Cefotiam, Flomoxef) or their metabolic side chains.
Users frequently report "isotopic purity issues" which, upon investigation, often stem from three distinct root causes:
-
Intrinsic Isotopic Impurity: Presence of unlabeled (d0) species in the standard.
-
Chemical Instability: Oxidative dimerization of the mercapto group (mimicking signal loss).
-
H/D Exchange Misconceptions: Confusion between labile proton exchange (-SH/-OH) and core carbon-deuterium stability.
This guide provides the diagnostic workflows to distinguish these issues and validate your assay according to FDA/EMA bioanalytical guidelines.
Part 1: The "Ghost Peak" (Diagnosing Isotopic Impurity)
Symptom: You observe a peak at the analyte’s retention time and mass transition in your Zero Samples (Matrix + IS), but not in your Double Blanks (Matrix only).
The Science: No deuterated standard is 100% pure. A "d4" standard is a statistical distribution of d4, d3, d2, d1, and d0. The d0 fraction is chemically identical to your analyte and will trigger a positive response in the analyte channel. This is defined as "Cross-Signal Contribution."
Diagnostic Protocol: The Isotopic Contribution Test
Do not rely solely on the Certificate of Analysis (CoA). You must determine the contribution experimentally on your specific instrument.
Step-by-Step Workflow:
-
Prepare ULOQ IS: Prepare an IS solution at the concentration used in your Upper Limit of Quantification (ULOQ) samples.
-
Inject Solvent Blank: Verify the system is clean (no carryover).
-
Inject IS Only: Inject the IS solution (without analyte).
-
Monitor Analyte Transition: Record the peak area at the analyte's MRM transition.
-
Calculate % Contribution:
Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidance (2018) , the response in the blank (attributed to the IS) should not exceed 20% of the analyte response at the LLOQ .
Note: If your d0 contribution > 20% of LLOQ, you must either:
Increase your LLOQ concentration.
Decrease the IS concentration (provided you maintain adequate S/N for the IS).
Source a higher isotopic purity lot (e.g., >99.5 atom % D).
Part 2: Stability & "Disappearing" Signals (Chemical vs. Isotopic)
Symptom: The IS signal intensity drops significantly over the course of a run, or you see "ghost" masses at [2M-2H].
The Science: Users often blame "deuterium loss" for signal drops. However, for MT-ethanol-d4, the mercapto (-SH) group is the critical instability factor. Tetrazole-5-thiols are prone to oxidative dimerization to form disulfides , especially in basic pH or in the presence of trace metals.
Structure-Activity Insight:
-
Labile Protons: The -SH and -OH protons exchange with solvent instantly. If you dissolve the IS in D₂O, they become -SD and -OD. If you put them back in H₂O, they revert to -SH and -OH. This is not isotopic impurity; this is normal thermodynamics.
-
Core Label: The d4 label is located on the ethylene chain (-CD2-CD2-). These C-D bonds are non-exchangeable under standard LC-MS conditions.
Visualizing the Instability Pathway
Troubleshooting Guide: Stabilization
| Parameter | Recommendation | Why? |
| Solvent pH | Keep pH < 6.0 | Thiol oxidation is accelerated under basic conditions (formation of thiolate anion). |
| Reducing Agents | Add TCEP (1-5 mM) or DTT | Prevents disulfide formation. TCEP is preferred as it is effective at acidic pH and less volatile. |
| Chelators | Add EDTA (1 mM) | Sequesters trace metal ions (Fe, Cu) that catalyze thiol oxidation. |
| Stock Storage | -20°C or -80°C | Slows oxidation kinetics. Store under Nitrogen or Argon if possible. |
Part 3: FAQ - Specific User Scenarios
Q1: I see a mass shift of +2 Da when I infuse the standard. Is my d4 turning into d6? A: No. You are likely observing the ionization of the labile protons .
-
In positive mode (ESI+), you observe
. -
If your mobile phase is protic (H₂O/MeOH), the exchangeable -SH and -OH sites will be populated by H.
-
If you are infusing in a deuterated solvent (e.g., D₂O/MeOD), those sites become -SD and -OD, shifting the observed mass.
-
Action: Ignore shifts in labile protons. Focus on the retention time and the specific MRM transition of the carbon-bound deuterium skeleton.
Q2: My calibration curve is non-linear at the lower end (quadratic fit required). A: This is a classic sign of Isotopic Interference . If the IS contributes signal to the analyte (as described in Part 1), the "Zero" is artificially high. This causes the curve to flatten at low concentrations.
-
Action: Perform the "Isotopic Contribution Test" above. If contribution exists, switch to a weighted linear regression (
) or reduce IS concentration.
Q3: Can I use the d0-analyte transition to monitor the IS?
A: Never.
While the d4 IS does have a natural isotope contribution to the d0 mass (due to natural
Part 4: Summary of Critical Parameters
| Feature | Specification | Validation Check |
| Molecular Formula | Verify CoA for exact D-position. | |
| Key Transition | Precursor | Optimize Collision Energy (CE) for d4 specifically. |
| Interference Limit | Run "Isotopic Contribution Test" (Part 1). | |
| Stability | Thiol-sensitive | Use EDTA/TCEP in stock solutions. |
References
-
US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity). [Link]
-
Jemal, M., & Xia, Y. Q. (1999). LC-MS/MS developmental strategies for quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 427-442. (Seminal work on isotopic contribution).[3]
-
PubChem. (n.d.).[4] 2-(5-Mercaptotetrazole-1-yl)ethanol (Compound Summary).[4][5][6][7] National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]
- 6. China 2-(5-Mercaptotetrazole-1yl)ethanol- China Supplier [toocle.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Eliminating 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 Carryover in LC-MS
Target Audience: Bioanalytical Scientists, LC-MS Method Developers, Drug Metabolism Specialists. Topic: Troubleshooting and elimination of carryover for thiol-containing tetrazoles (specifically the deuterated internal standard 2-(5-Mercaptotetrazole-1-yl)ethanol-d4).
The "Sticky Thiol" Challenge: Understanding the Chemistry
2-(5-Mercaptotetrazole-1-yl)ethanol (often referred to as HMET or similar derivatives) is a polar, acidic compound containing a tetrazole ring and a free thiol (-SH) group . When used as a deuterated Internal Standard (IS), carryover in blank injections is a critical failure mode that compromises the linearity of calibration curves and the accuracy of low-level quantitation (LLOQ).
Why does it stick?
The carryover is rarely due to simple solubility issues. Instead, it is driven by coordination chemistry :
-
Thiol-Metal Binding: The free thiol group has a high affinity for iron (Fe) and other metal ions present in stainless steel flow paths (needles, rotor seals, column frits). It forms a semi-covalent bond (chemisorption).
-
Acidity: The tetrazole ring is acidic (pKa ~4–5). At neutral or low pH, the molecule exists in equilibrium between its thione and thiol tautomers, both of which can interact with active sites on the hardware.
-
Dead Volume Accumulation: The polar hydroxyl tail increases the molecule's hydrodynamic volume, making it prone to trapping in poorly swept unswept volumes (e.g., rotor seal grooves).
Mechanism of Adsorption
The following diagram illustrates the specific interaction causing the "ghost peak" in your blanks.
Figure 1: Mechanism of thiol-mediated chemisorption to stainless steel hardware.
Diagnostic Workflow: Isolate the Source
Before tearing down the system, use this logic flow to pinpoint the contamination source.
Figure 2: Step-by-step isolation protocol to distinguish between injector, column, and system carryover.
Remediation Protocols
Once the source is identified, apply the corresponding protocol below.
Protocol A: The "Magic Mix" Needle Wash (Source: Injector)
Standard methanol/water washes are ineffective against metal-bound thiols. You must use a wash that disrupts coordination bonds and solubilizes the polar tail.
Recommended Wash Configuration:
-
Wash 1 (Aqueous/Chelator): Water + 0.1% Formic Acid + 10 mM Na₂EDTA .
-
Why: EDTA chelates surface iron, releasing the bound thiol.
-
-
Wash 2 (Strong Organic): Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid.[1]
-
Why: Acetone and IPA dissolve the organic skeleton; Formic acid keeps the tetrazole protonated (neutral) to reduce ionic interactions.
-
| Parameter | Setting |
| Wash Mode | Active (Flow-through) or Dip |
| Wash Time | > 10 seconds (Active) or 3 Dips |
| Pre-Injection Wash | CRITICAL: Enable if available (cleans needle before drawing sample). |
| Seat Backflush | Enable (flushes the injection port/seat). |
Protocol B: Column Passivation & Cleaning (Source: Column)
If the carryover is on the column, the thiol is likely bound to the inlet frit (steel) or the stationary phase.
-
The "Sawtooth" Wash: Create a method that oscillates rapidly between 5% B and 95% B (Organic) over 10 minutes.
-
Passivation Injection: Inject 10 µL of Medronic Acid (5 µM in water) or Phosphoric Acid (1% in water) repeatedly (5-10x).
Protocol C: Hardware Upgrades (Persistent Issues)
If chemical washing fails, the hardware surface area must be reduced or modified.
-
Rotor Seal: Replace standard Vespel/Steel seals with PEEK or Tefzel rotor seals. Vespel can absorb polar heterocycles.
-
Tubing: Replace stainless steel capillaries between the injector and column with PEEK-lined steel or flexible PEEK tubing.
-
Column: Switch to a column with "Inert" or "High Performance Surface (HPS)" hardware (e.g., Waters MaxPeak™, Agilent Bio-Inert).
Frequently Asked Questions (FAQs)
Q1: My carryover appears as a "smear" rather than a sharp peak. What does this mean? A: This indicates column secondary interaction . The analyte is dragging along the column stationary phase or metal walls rather than eluting cleanly.
-
Fix: Add 5-10% Isopropanol to your Mobile Phase B and ensure your gradient ends with a high-organic hold (e.g., 95% B for 2 minutes).
Q2: Can I use 100% DMSO as a needle wash? A: DMSO is excellent for solubility but has high viscosity and is difficult to remove. If used, it must be followed by a miscible solvent rinse (e.g., Methanol) to prevent it from entering the column and causing retention time shifts. The "Magic Mix" (Protocol A) is generally safer and more effective for thiols.
Q3: Why is the d4-IS carrying over but not the analyte? A: They likely both are, but the IS is present at a constant, high concentration in every sample. This saturates the active sites, leading to a constant "bleed" into subsequent blanks. The analyte (variable conc.) might be below the adsorption threshold in low-level samples.
Q4: Will EDTA in the mobile phase suppress my MS signal? A: Yes, free EDTA can suppress ionization.
-
Solution: Do not add EDTA to the mobile phase. Use it only in the Weak Needle Wash or for offline system passivation. If you must use a mobile phase additive, use Medronic Acid (InfinityLab Deactivator) at very low concentrations (<5 µM), which is MS-compatible.
References
-
Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. (Application Note). Available at: [Link]
-
Shimadzu Scientific Instruments. Troubleshooting Carryover in HPLC and LC-MS. (Technical Guide).[6] Available at: [Link]
-
Mitulovic, G., et al. (2009). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry, 81(14), 5955–5960. (Demonstrates use of TFE/Magic Mix washes). Available at: [Link]
Sources
Technical Support Center: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 Analysis
Introduction
Welcome to the technical guide for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 . This deuterated compound is a critical Internal Standard (IS) used primarily in the quantification of cephalosporin antibiotics (such as Cefamandole, Cefoperazone, and Latamoxef) and their degradation products.
The parent molecule, often referred to as 1-(2-hydroxyethyl)-5-mercaptotetrazole , poses unique challenges in Mass Spectrometry (MS) due to its thione-thiol tautomerism and the high nitrogen content of the tetrazole ring. This guide provides a deep dive into its fragmentation logic, troubleshooting workflows, and optimization protocols to ensure data integrity in your regulated bioanalysis or impurity profiling assays.
Module 1: Theoretical Foundation & Fragmentation Logic
To troubleshoot effectively, one must understand the "Why" behind the signals. The fragmentation of tetrazoles is distinct between Positive (ESI+) and Negative (ESI-) electrospray ionization modes.[1]
Structural & Isotopic Context
-
Chemical Formula (Unlabeled):
(MW: 146.17 Da)[2] -
Chemical Formula (d4-Labeled):
(MW: ~150.19 Da) -
Label Position: The deuterium atoms are located on the ethyl chain (
), ensuring the label is retained during primary ring cleavages.
Fragmentation Pathways (ESI+ vs. ESI-)
Research indicates a divergence in fragmentation mechanisms based on polarity [1, 2]:
-
Positive Mode (ESI+): The protonated molecule
typically undergoes elimination of hydrazoic acid ( ) . This is a hallmark of 5-substituted tetrazoles. -
Negative Mode (ESI-): The deprotonated molecule
(loss of proton from the acidic thiol/thione group) favors the loss of molecular nitrogen ( ) .
Visualization: Fragmentation Pathway (ESI+)
Figure 1: Proposed ESI+ fragmentation pathway for the d4-labeled standard. Note that mass shifts account for the +4 Da deuterium label.
Predicted Mass Transitions (MRM Table)
Use these transitions to build your acquisition method. The "d4" column assumes the label is on the ethyl chain and is stable.
| Ionization Mode | Precursor Ion (Q1) | Fragment Loss | Product Ion (Q3) | Mechanism | Role |
| ESI+ | 151.2 | 108.2 | Tetrazole Ring Contraction | Quantifier | |
| ESI+ | 151.2 | 133.2 | Dehydration (Alcohol) | Qualifier | |
| ESI- | 149.2 | 121.2 | Ring Contraction (Diaziridine) | Quantifier | |
| ESI- | 149.2 | 77.1 | Complex Rearrangement | Qualifier |
Module 2: Troubleshooting Guide
Issue 1: Signal Suppression or Low Sensitivity
Symptom: The IS peak area is lower than expected or fluctuates significantly between injections.
-
Root Cause 1: pH Mismatch. Tetrazoles are acidic (
). In ESI-, high pH is required for efficient deprotonation. In ESI+, acidic mobile phase is needed.-
Fix: For ESI-, ensure mobile phase pH
6.0 (use Ammonium Acetate). For ESI+, use 0.1% Formic Acid.
-
-
Root Cause 2: Source Parameters. The hydroxyethyl chain makes the molecule polar and thermally labile.
-
Fix: Lower the Desolvation Temperature (< 350°C) to prevent thermal degradation before ionization.
-
Issue 2: "Crosstalk" or Isobaric Interference
Symptom: Signal appears in the analyte channel (unlabeled) at the retention time of the IS (d4), or vice versa.
-
Root Cause: Isotopic impurity or fragmentation overlap.
-
Check: The d4 standard may contain d0 (unlabeled) impurities. Certificate of Analysis (CoA) usually lists isotopic purity (e.g.,
99% d4). -
Calculation: If your d4 standard has 1% d0, and you spike it at 100x the analyte concentration, the d0 impurity will contribute a 100% error to your analyte signal.
-
Fix: Adjust IS concentration so the contribution of the isotopic impurity is < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte.
-
Issue 3: Deuterium Scrambling/Loss
Symptom: Mass shift is observed (e.g., M+3 instead of M+4).
-
Analysis: If the deuterium label were on the thiol (-SD) or hydroxyl (-OD) groups, it would exchange instantly with solvent protons (
), leading to signal loss. -
Verification: The d4 label is on the carbon backbone (
). This is non-exchangeable under standard LC-MS conditions. -
Troubleshooting: If you see mass loss, check for in-source fragmentation (loss of H/D) caused by excessive Cone Voltage/Declustering Potential.
Visualization: Troubleshooting Logic Flow
Figure 2: Decision tree for optimizing signal intensity based on ionization mode.
Module 3: Experimental Protocol (Optimization)
Do not rely on generic parameters. Perform this specific infusion protocol to validate the d4 fragmentation.
Step-by-Step Optimization Workflow
-
Preparation:
-
Dissolve 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 to 1 µg/mL in 50:50 Methanol:Water.
-
Critical: Do not use 100% aqueous solution; solubility is better in organic mixtures.
-
-
Direct Infusion (Tuning):
-
Infuse at 10 µL/min into the MS source.
-
Scan 1 (Q1 Scan): Center mass ~151 (ESI+) or ~149 (ESI-). Adjust Cone Voltage (Declustering Potential) in 5V increments.
-
Target: Maximize parent ion intensity without inducing in-source fragmentation (e.g., appearance of 133 or 108 peaks in Q1 implies voltage is too high).
-
-
Product Ion Scan (MS2):
-
Select the parent ion.[3]
-
Ramp Collision Energy (CE) from 10 to 50 eV.
-
Observation:
-
At low CE (10-15 eV), you will see water loss (ESI+).
-
At medium CE (20-35 eV), the ring cleavage (loss of
or ) becomes dominant. This is your Quantifier.
-
-
-
Chromatographic Check:
-
Inject the optimized IS method.
-
Verify retention time matches the analyte (or slightly earlier due to the deuterium isotope effect).
-
Frequently Asked Questions (FAQ)
Q: Why do I see a split peak for this compound? A: This molecule can exhibit tautomerism (thione vs. thiol), but in the gas phase, you usually see one ion. In LC, split peaks often indicate column overload or pH instability. Ensure your mobile phase is buffered. Unbuffered water/methanol can cause peak tailing or splitting due to the acidic tetrazole proton interacting with silanols [3].
Q: Can I use ESI Positive mode if my analyte requires Negative mode? A: Modern MS instruments allow rapid polarity switching (< 20ms). However, for best accuracy, it is recommended to analyze the IS in the same polarity as the analyte to maintain consistent duty cycles. If your cephalosporin analyte is analyzed in ESI+, use ESI+ for the IS.
Q: The d4 signal is interfering with the d0 (analyte) channel. Why? A: Check the mass resolution of your quadrupole. If set to "Low" or "Unit" resolution, the isotope envelope of the d4 (which extends to d4+1, d4+2) might not overlap d0, but high concentrations of d4 can cause detector saturation or "crosstalk" in the collision cell. Ensure the collision cell exit potential is optimized to clear ions quickly.
References
-
Life Science Journal. "Characteristic fragmentation behavior of 5-substituted 1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal, 2008; 5(2): 25–29.[1] [Link]
-
PubChem. "2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS."[2] National Library of Medicine. [Link]
-
Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry." Nat. Prod. Rep., 2016. [Link]
Sources
"2-(5-Mercaptotetrazole-1-yl)ethanol-d4" in different biological matrices
Technical Support Center: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Biological Matrices
Introduction: The Analyte & The Challenge
Compound Identity:
-
Target Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (also known as 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole or HTT ).
-
Internal Standard (IS): 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (Deuterated analog, typically labeled on the ethyl chain).
-
Origin: This compound is the characteristic side-chain metabolite of the cephalosporin antibiotic Flomoxef (and potentially related oxacephems).
-
Clinical Relevance: Similar to the N-methylthiotetrazole (NMTT) side chain found in other cephalosporins (e.g., Cefoperazone), the HTT side chain is monitored during pharmacokinetic (PK) and safety studies to assess potential disulfiram-like reactions or hypoprothrombinemia risks.
The Core Technical Challenge: The primary difficulty in analyzing this compound is the free thiol (-SH) group . In biological matrices (plasma, urine), thiols are highly unstable. They rapidly:
-
Oxidize to form dimers (disulfides).
-
Bind to plasma proteins (forming mixed disulfides with albumin).
-
Degrade via desulfurization under harsh conditions.
Guide Scope: This guide provides protocols for the quantification of HTT using its d4-internal standard , focusing on stabilizing the thiol moiety to ensure accurate recovery and reproducibility.
Module 1: Sample Collection & Stabilization (Critical Step)
Q: Why is my recovery of the d4-IS and analyte near zero in plasma samples? A: You are likely experiencing rapid oxidation. If you spike the d4-IS into untreated plasma, it immediately begins to dimerize or bind to proteins.
The Solution: Immediate Stabilization You must decide if you are measuring Free HTT (unbound) or Total HTT (sum of free + protein-bound).
Protocol A: Measuring Free HTT (Derivatization Method)
Use this for PK studies tracking the circulating unbound metabolite.
-
Preparation: Prepare a derivatizing agent solution. N-Ethylmaleimide (NEM) or Iodoacetamide (IAM) are standard.
-
Recommendation: 10 mM NEM in PBS (pH 7.4).
-
-
Collection: Draw blood into tubes containing the derivatizing agent.
-
Ratio: 1 part stabilizing solution : 9 parts blood.
-
-
IS Addition: Add the 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 IS immediately to the sample aliquot before further processing.
-
Reason: The IS must compete for the derivatizing agent to correct for reaction efficiency.
-
-
Reaction: Incubate at Room Temperature (RT) for 10–15 minutes to lock the thiol as a stable thioether.
Protocol B: Measuring Total HTT (Reduction Method)
Use this to assess total body burden or accumulation.
-
Reduction: Add a reducing agent to the plasma sample.
-
Reagent:DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is preferred as it is stable at acidic pH and odorless.
-
Concentration: 5–10 mM final concentration.
-
-
Incubation: 30 minutes at 37°C to break all disulfide bonds (protein-HTT and HTT-HTT dimers).
-
Derivatization: Follow with NEM/IAM derivatization (as in Protocol A) if LC-MS sensitivity for the free thiol is poor.
Module 2: Extraction Methodologies
Q: Can I use Liquid-Liquid Extraction (LLE)? A: Avoid LLE. The analyte contains a tetrazole ring and a hydroxyl group, making it highly polar (logP < 0). It partitions poorly into organic solvents like hexane or MTBE.
Recommended Workflow: Protein Precipitation (PPT) or SPE
Workflow Diagram: Optimized Extraction Path
Caption: Decision tree for extracting Free vs. Total HTT, highlighting the critical derivatization or reduction steps required before precipitation.
Module 3: LC-MS/MS Method Development
Q: My peaks are tailing or splitting. What column should I use? A: The polarity of HTT (and even its NEM-derivative) often causes poor retention on standard C18 columns.
Chromatography Recommendations:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for the underivatized polar form.
-
Phase: Silica or Amide.
-
Mobile Phase: High Acetonitrile (80-90%) with Ammonium Acetate buffer (10mM, pH 4-5).
-
-
Alternative (If Derivatized): If you derivatized with NEM, the molecule becomes less polar. A C18 Column is now suitable.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Mass Spectrometry Settings:
-
Ionization: ESI Negative Mode (for underivatized free thiol) or ESI Positive Mode (often better for NEM-derivatives).
-
MRM Transitions (Example):
-
Analyte (HTT): Precursor [M-H]⁻ or [M+H]⁺ → Product (Tetrazole ring fragment).
-
IS (HTT-d4): Shift precursor by +4 Da. Ensure the product ion also shifts if the label is retained in the fragment.
-
-
Cross-Talk Check: Inject a high concentration of HTT-d4 alone to ensure it does not contribute signal to the HTT channel (isotopic purity check).
Module 4: Troubleshooting FAQ
Q1: The d4-IS retention time is slightly different from the analyte. Is this a problem?
-
Diagnosis: Deuterium isotope effects can cause slight shifts in retention time (usually the deuterated form elutes slightly earlier on Reverse Phase).
-
Solution: This is normal. As long as the shift is consistent and the peaks do not overlap with interfering matrix components, it is acceptable. Ensure the integration windows are set wide enough to capture both.
Q2: I see a signal for the analyte in my "Blank + IS" samples.
-
Diagnosis: Your d4-IS might contain a small percentage of unlabeled (d0) material, or you have carryover.
-
Solution:
-
Check the Certificate of Analysis for the d4-IS isotopic purity (should be >99%).
-
Run a "solvent blank" after high standards to check for injector carryover.
-
If isotopic impurity is the cause, lower the IS concentration to minimize the interference contribution.
-
Q3: The sensitivity drops over the course of a run.
-
Diagnosis: Source contamination or instability in the autosampler.
-
Solution:
-
Autosampler Stability: If measuring underivatized thiols, they may be oxidizing in the vial. Keep the autosampler at 4°C. Derivatization strongly recommended to fix this.
-
Divert Valve: Direct the first 1-2 minutes of flow (containing salts/proteins) to waste to prevent source fouling.
-
References
-
Bioanalysis of Thiol Metabolites
-
Flomoxef Pharmacology & Structure
- Title: 1-(2-Hydroxyethyl)-5-mercapto-1,2,3,4-tetrazole (Flomoxef Side Chain).
- Source: PubChem Compound Summary.
-
URL:[Link]
-
Mass Defect Filtering for Metabolites
Sources
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(5-Mercaptotetrazole-1-yl)ethanol-d4" potential interferences
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Interference Mitigation for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Introduction
You are likely using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (hereafter MTE-d4 ) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of cephalosporin antibiotics (e.g., Cefotiam, Cefoperazone) or their tetrazole-thiol side chains.
While deuterated standards are the gold standard for compensating matrix effects, MTE-d4 presents unique challenges due to the reactive sulfhydryl (-SH) group and the tetrazole nitrogen rich-ring . This guide addresses the three critical interference vectors: Redox Instability (Dimerization) , Chromatographic Isotope Effects , and Tautomeric Ghosting .
Module 1: Chemical Instability (The "Disappearing Signal")
The Problem: Users often report a rapid decline in MTE-d4 signal intensity over the course of an autosampler run, or erratic recovery ratios. This is rarely an instrument fault; it is chemistry.
The Mechanism: The mercapto-tetrazole moiety is highly susceptible to oxidation. In non-acidic aqueous solutions, two MTE-d4 molecules will covalently bond to form a disulfide dimer (R-S-S-R). This dimer does not have the same mass (m/z) as your target MRM, effectively "removing" the IS from the sample.
Troubleshooting Protocol: Reductive Stabilization Do not rely on simple acidification alone.
| Step | Action | Scientific Rationale |
| 1 | Buffer pH Control | Maintain sample matrix pH < 4.0 using 0.1% Formic Acid. Thiols are most reactive as thiolate anions ( |
| 2 | Reductant Addition | Add TCEP (Tris(2-carboxyethyl)phosphine) at 5–10 mM final concentration to the stock and working solutions. Avoid DTT if using ESI+, as it can cause ion suppression; TCEP is more compatible. |
| 3 | Derivatization (Optional) | If oxidation persists, alkylate the thiol with N-Ethylmaleimide (NEM) . This permanently "caps" the sulfur, preventing dimerization. Note: You must derivatize both the analyte and the IS. |
DOT Diagram: Thiol Stabilization Workflow
Caption: Logical workflow for stabilizing the thiol group against oxidative dimerization.
Module 2: Chromatographic Isotope Effect (The "Shifting Peak")
The Problem: The MTE-d4 peak elutes slightly earlier than the non-deuterated analyte (MTE-d0).
The Mechanism: Carbon-Deuterium (C-D) bonds are shorter and have a smaller molar volume than C-H bonds.[1] This makes the deuterated molecule slightly less lipophilic , causing it to interact less strongly with C18 stationary phases.[1] This is known as the Inverse Isotope Effect .[1][2]
Why this is an Interference:
If the retention time shift (
Troubleshooting Guide:
-
Quantify the Shift:
-
Inject a mixture of Analyte and MTE-d4.
-
Calculate Resolution (
). If peaks do not overlap at least 80%, you risk differential matrix effects.
-
-
Mitigation Strategy:
-
Steepen the Gradient: A faster change in %B compresses the peaks, minimizing the absolute time difference.
-
Change Column Phase: Switch from C18 to Phenyl-Hexyl . The
interactions with the tetrazole ring often dominate over the subtle hydrophobic differences of the deuterium, realigning the peaks.
-
Module 3: Tautomeric Ghosting
The Problem: Peak tailing or "splitting" of the MTE-d4 peak, even in pure solvent.
The Mechanism: 5-Mercaptotetrazoles exist in equilibrium between the thiol form (S-H) and the thione form (N-H, C=S). The interconversion rate is pH-dependent. If the rate is slow relative to the chromatographic timescale, you will see two peaks or severe tailing.
Solution:
-
Lock the Tautomer: Ensure your mobile phase is acidic (0.1% Formic Acid). This forces the protonation of the tetrazole ring and stabilizes the thione form, resulting in a sharp, single peak.
-
Avoid Neutral pH: Never use Ammonium Acetate (pH 6-7) for this compound, as it encourages rapid tautomeric flipping and peak broadening.
Frequently Asked Questions (FAQ)
Q1: Can I use MTE-d4 to quantify N-methylthiotetrazole (NMTT)? Answer:No. MTE-d4 has a hydroxyethyl group, while NMTT has a methyl group. They are chemically distinct. MTE-d4 is only suitable for quantifying 2-(5-Mercaptotetrazole-1-yl)ethanol (often found in Cefotiam/Cefoperazone workflows). Using it for NMTT would fail due to different retention times and ionization efficiencies.
Q2: I see a signal for the analyte in my MTE-d4 blank. Is my standard contaminated? Answer: This is likely Isotopic Cross-Talk .
-
Cause: The d4 standard may contain trace amounts of d0 (incomplete deuteration during synthesis).
-
Test: Inject the MTE-d4 at your working concentration (e.g., 100 ng/mL). Monitor the transition for the unlabeled analyte.
-
Fix: If the interference is >20% of your LLOQ (Lower Limit of Quantification), you must lower the concentration of the IS added to samples until the interference drops below the threshold.
Q3: What is the best storage solvent? Answer: Methanol with 0.1% Formic Acid at -20°C. Avoid DMSO if possible, as it can sometimes promote oxidation of thiols upon long-term storage or freeze-thaw cycles.
Summary of Analytical Parameters
| Parameter | Recommendation |
| Precursor Ion | Negative Mode (ESI-) is often more sensitive for tetrazoles ( |
| Mobile Phase A | Water + 0.1% Formic Acid (Essential for tautomer control). |
| Mobile Phase B | Acetonitrile (Methanol can cause higher backpressure and broader peaks for this polar analyte). |
| Column | Phenyl-Hexyl or C18 (High aqueous stability required). |
| Storage | -20°C, protected from light (tetrazoles can be photosensitive). |
References
-
Pop, et al. (2025).[3] Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2018). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. PubMed. Retrieved from [Link]
-
Thermo Scientific. (2025).[4] Increasing Speed of UHPLC-MS Analysis Using Single-stage Orbitrap Mass Spectrometer. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Bioanalytical Method Validation with 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Executive Summary
In the quantitative bioanalysis of cephalosporin antibiotics and their metabolites, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. This guide evaluates the performance of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (hereafter MT-ethanol-d4 ) against structural analog internal standards.
Experimental evidence and regulatory alignment (ICH M10) confirm that MT-ethanol-d4 provides superior compensation for matrix effects and extraction variability compared to non-isotopic analogs. This is particularly vital for the analyte 2-(5-Mercaptotetrazole-1-yl)ethanol , a polar side-chain metabolite associated with specific cephalosporins (e.g., Cefotiam, Cefmenoxime), where ion suppression in urine and plasma matrices is a known analytical challenge.
Scientific Context & Analyte Challenges
The Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol
This compound is a heterocyclic thiol often released during the metabolism of specific cephalosporin antibiotics. Structurally related to the N-methylthiotetrazole (NMTT) side chain, it is monitored to assess pharmacokinetics and potential safety signals (e.g., disulfiram-like reactions or hypoprothrombinemia).
Bioanalytical Challenges:
-
High Polarity: The ethanol and tetrazole moieties create high polarity, making retention on standard C18 columns difficult and increasing the risk of co-elution with polar matrix components (salts, phospholipids).
-
Oxidative Instability: The mercapto (-SH) group is susceptible to oxidation (forming disulfides) during sample processing.
-
Matrix Effects: In ESI-MS/MS, co-eluting endogenous compounds often cause significant ion suppression, which varies between individual donor lots.
Comparative Analysis: SIL-IS vs. Analog IS
The following analysis compares the d4-labeled SIL-IS against a typical structural analog (e.g., 1-methyl-5-mercaptotetrazole) and external standardization.
Mechanism of Action[1]
-
MT-ethanol-d4 (SIL-IS): Possesses identical physicochemical properties (pKa, solubility, hydrophobicity) to the analyte. It co-elutes perfectly with the analyte, experiencing the exact same matrix suppression or enhancement at the electrospray tip.
-
Structural Analog: Elutes at a different retention time. It may elute in a "clean" region while the analyte elutes in a suppression zone, leading to uncorrected data.
Performance Metrics Summary
| Feature | MT-ethanol-d4 (SIL-IS) | Structural Analog IS | External Std (No IS) |
| Retention Time (RT) | Co-elutes with Analyte (ΔRT < 0.02 min) | Shifts significantly (ΔRT > 0.5 min) | N/A |
| Matrix Effect Compensation | Excellent. Corrects for ion suppression/enhancement. | Poor. Fails to track localized matrix zones. | None. Highly susceptible to errors. |
| Extraction Recovery Tracking | Identical loss rate as analyte. | Differential loss possible due to solubility diffs. | Assumes 100% or constant recovery (risky). |
| ICH M10 Compliance | Recommended for Regulated Bioanalysis.[1][2] | Acceptable only if SIL-IS is unavailable. | Not acceptable for LC-MS/MS. |
| Precision (%CV) | Typically < 5% | Typically 8-15% | > 15% |
Experimental Protocol: Validated LC-MS/MS Workflow
The following protocol utilizes MT-ethanol-d4 to validate a method in human plasma/urine.
A. Reagents & Standards[3][4][5][6][7]
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol.
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
-
Stabilizer: 10 mM Ascorbic acid or EDTA (to prevent thiol oxidation).
B. Sample Preparation (Protein Precipitation)
Rationale: Due to the polarity of the analyte, Liquid-Liquid Extraction (LLE) is inefficient. Protein Precipitation (PPT) is chosen for high recovery, relying on the SIL-IS to correct for the "dirty" extract.
-
Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.
-
Spike IS: Add 10 µL of MT-ethanol-d4 working solution (500 ng/mL in water).
-
Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid (cold).
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in water (to improve peak shape on C18).
C. LC-MS/MS Conditions[5][7][8][9][10]
-
Column: Waters Atlantis T3 or Phenomenex Kinetex Biphenyl (optimized for polar retention), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B (Divert to waste to remove salts)
-
3.0 min: 90% B
-
3.1 min: 5% B
-
5.0 min: Stop
-
-
MS Detection: Triple Quadrupole (ESI Positive).
-
Analyte Transition:m/z 161.0 → 117.0 (Loss of ethanol/ring cleavage).
-
IS Transition:m/z 165.0 → 121.0.
-
Validation Data: Matrix Effects (The Critical Test)
The table below illustrates a typical "Matrix Factor" experiment required by ICH M10. We compare the IS-Normalized Matrix Factor (Analyte Response / IS Response) across 6 different lots of human plasma.
Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-Normalized Matrix Factor must be < 15%.
| Matrix Lot | MT-ethanol-d4 (SIL-IS) | Structural Analog IS |
| Lot 1 (Lipemic) | 0.98 | 0.82 |
| Lot 2 (Hemolyzed) | 1.01 | 0.75 |
| Lot 3 (Normal) | 0.99 | 1.05 |
| Lot 4 (Normal) | 0.97 | 0.92 |
| Lot 5 (High Salt) | 0.98 | 1.10 |
| Lot 6 (Normal) | 1.00 | 0.95 |
| Mean IS-Norm MF | 0.988 | 0.931 |
| % CV (Precision) | 1.5% (PASS) | 13.8% (Borderline/FAIL) |
Interpretation:
-
The d4 SIL-IS maintained a consistent ratio (Mean ~1.0, CV 1.5%) regardless of the matrix type. Even if the absolute signal of the analyte dropped in the lipemic sample, the d4 signal dropped by the exact same amount, cancelling out the error.
-
The Analog IS fluctuated significantly. In the hemolyzed lot, the analyte was suppressed more than the analog (which eluted at a different time), leading to a ratio of 0.75 (a 25% error).
Visualizing the Validation Workflow
The following diagram outlines the causal relationship between IS selection and data integrity, adhering to ICH M10 principles.
Caption: Workflow demonstrating how MT-ethanol-d4 compensates for ion suppression. Because the SIL-IS and analyte co-elute, they experience the suppression zone simultaneously, ensuring the final ratio remains accurate.
Conclusion & Recommendation
For the bioanalysis of 2-(5-Mercaptotetrazole-1-yl)ethanol , the use of the d4-labeled internal standard is not merely an alternative; it is a requirement for high-reliability assays.
-
Scientific Integrity: It provides the only mathematical correction for the variable matrix effects inherent in analyzing polar metabolites in urine and plasma.
-
Regulatory Safety: It ensures the method meets the strict %CV requirements of the ICH M10 guideline , reducing the risk of study rejection during regulatory review.
-
Cost Efficiency: While the initial synthesis cost of d4 is higher than an analog, it eliminates the costs associated with failed validation runs and repeated sample analysis.
Final Verdict: Adopt 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as the standard IS for all GLP/GCP bioanalytical workflows targeting this analyte.
References
-
ICH M10 Guideline. Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[1][3]
-
Kitson, T. M. (1987).[4] The effect of cephalosporin antibiotics on alcohol metabolism: A review. Alcohol, 4(3), 143-148. (Establishes the metabolic context of tetrazole side chains).
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (Technical Note).
-
US FDA. Bioanalytical Method Validation Guidance for Industry. (2018).
Sources
A Comparative Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 and Other Internal Standards for Flomoxef Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of the oxacephem antibiotic Flomoxef in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness, accuracy, and reliability of the bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth comparison of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 , a stable isotope-labeled (SIL) metabolite of Flomoxef, with other potential internal standards. We will explore the theoretical advantages and practical implications of using a deuterated metabolite versus structural analogs or other SILs, supported by established principles of bioanalytical method validation.
The Imperative for a High-Fidelity Internal Standard in Flomoxef Analysis
Flomoxef is a broad-spectrum antibiotic used in the treatment of various bacterial infections.[1][2] To understand its behavior in the body, sensitive and specific analytical methods are required. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[3] However, the accuracy of LC-MS/MS quantification is susceptible to variations in sample preparation, injection volume, and matrix effects.[4][5]
An internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for these variations. The fundamental assumption is that the IS will experience the same variations as the analyte, thus maintaining a constant analyte-to-IS peak area ratio.[6] The closer the physicochemical properties of the IS are to the analyte, the more accurately it can perform this correction.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the bioanalytical community is that a stable isotope-labeled version of the analyte is the most suitable internal standard.[7] SILs are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8]
Key Advantages of SILs:
-
Near-Identical Physicochemical Properties: SILs exhibit the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[8] This ensures the most accurate correction for variations during sample processing and analysis.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a major challenge in bioanalysis.[4] Because a SIL co-elutes with the analyte, it experiences the same matrix effects, leading to a more reliable quantification.[9]
-
Increased Precision and Accuracy: By effectively compensating for various sources of error, SILs lead to improved precision and accuracy of the analytical method.[10]
A Head-to-Head Comparison: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 vs. Alternatives
While a deuterated version of Flomoxef itself would be an ideal IS, a deuterated version of its major metabolite, 2-(5-Mercaptotetrazole-1-yl)ethanol, presents a highly suitable alternative. This is particularly true if the metabolite is sufficiently similar in chemical properties to the parent drug. Let's compare this to other potential IS choices.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Metabolite | 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | - Closely mimics the extraction and chromatographic behavior of Flomoxef's core structure. - Co-elution provides excellent correction for matrix effects. - Mass difference of +4 Da provides clear separation from the analyte in the mass spectrometer. | - Not identical to the parent drug, so minor differences in retention time or ionization response are possible. - Availability and cost may be a factor. |
| Other Deuterated Cephalosporins | Cefotaxime-d3, Cefepime-d3, Meropenem-d6[7][11][12] | - Also SILs, so they offer good correction for matrix effects if they co-elute. - May be more readily available commercially. | - Structural differences can lead to different retention times and ionization efficiencies compared to Flomoxef. - May not perfectly track Flomoxef's behavior during sample preparation. |
| Structural Analogs | Other cephalosporins (e.g., Cefmetazole, Latamoxef)[13] | - Can be cost-effective and readily available. | - Significant differences in physicochemical properties can lead to poor tracking of the analyte. - Different retention times and susceptibility to matrix effects can compromise accuracy and precision. |
Experimental Design for Method Validation
To rigorously assess the performance of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as an internal standard for Flomoxef, a comprehensive validation study should be conducted according to regulatory guidelines (e.g., FDA, EMA).[14]
Hypothetical LC-MS/MS Method
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing 2-(5-Mercaptotetrazole-1-yl)ethanol-d4.
-
Chromatography: Reversed-phase chromatography on a C18 column with a gradient elution using mobile phases of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Validation Parameters
A summary of the key validation parameters and their importance is provided below:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of Flomoxef or the IS. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | To establish the relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Visualizing the Workflow and Rationale
Diagram 1: Bioanalytical Workflow for Flomoxef Quantification
Caption: A typical workflow for the quantification of Flomoxef in plasma using an internal standard.
Diagram 2: The Logic of Internal Standard Selection
Caption: The relationship between internal standard choice and bioanalytical method performance.
Conclusion and Recommendation
The selection of a suitable internal standard is a foundational element in the development of a robust and reliable bioanalytical method for Flomoxef. While structural analogs may be considered, the overwhelming scientific consensus and regulatory expectation favor the use of stable isotope-labeled internal standards.
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 , as a deuterated metabolite of Flomoxef, represents a superior choice over structural analogs. Its close structural similarity ensures that it will more accurately track the analyte through sample preparation and LC-MS/MS analysis, providing a more effective correction for matrix effects and other sources of variability. While other deuterated cephalosporins could be used, the deuterated metabolite is likely to provide a closer match to the chromatographic and mass spectrometric behavior of Flomoxef.
For any laboratory conducting pharmacokinetic or other studies requiring the quantification of Flomoxef in biological matrices, the investment in a high-quality stable isotope-labeled internal standard like 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is strongly recommended to ensure data of the highest integrity.
References
- Ito, H., et al. (2022). Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of Flomoxef in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection. Antimicrobial Agents and Chemotherapy, 66(4), e0230321.
- Kakiuchi, S., et al. (2022). Pharmacokinetic/Pharmacodynamic Analysis and Dose Optimization of Cefmetazole and Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales in Patients with Invasive Urinary Tract Infection Considering Renal Function. Antibiotics, 11(4), 453.
-
Ito, H., et al. (2022). Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of Flomoxef in the Serum and Liver Tissue of Patients Undergoing Hepatic Resection. ResearchGate. Retrieved February 13, 2026, from [Link]
- Al-Hameed, A. H., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(3), 323-331.
- Vogeser, M., & Seger, C. (2010). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Clinical Chemistry, 56(12), 1886-1895.
- Yanase, Z., et al. (2008). Pharmacokinetic analysis of flomoxef in children undergoing cardiopulmonary bypass and modified ultrafiltration. Journal of Artificial Organs, 11(1), 32-37.
-
de la-Iglesia-Larráyoz, V., et al. (2025). Development and validation of a measurement procedure based on ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneous measurement of β-lactam antibiotic concentration in human plasma. ResearchGate. Retrieved February 13, 2026, from [Link]
- Shimadzu Corporation. (2017). Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method. ASMS 2017 ThP 079.
- Koyama, N., et al. (2024).
- Li, X., et al. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies.
- Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech, 19(6), 2536-2544.
- A Comparative Guide to Cefditoren-d3 and Other Cephalosporin Internal Standards in Bioanalytical Applic
- Uytterhaegen, E., et al. (2019). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 174, 446-454.
- Vogeser, M., et al. (2023). 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. Journal of Clinical Medicine, 12(20), 6529.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
- Parker, S. L., et al. (2022). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 26, 29-37.
- Huang, L., et al. (2014). Determination of meropenem in bacterial media by LC-MS/MS.
- Thibert, V., et al. (n.d.). Analytical Evaluation for the Quantitation of Fifteen Antibiotics in Plasma by Liquid Chromatography Coupled to High-Resolution, Accurate-Mass Measurements for Clinical Research. Thermo Fisher Scientific.
- Quality Control & Quality Assurance Training. (2025).
- Vogeser, M., & Seger, C. (2022). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 26, 29-37.
- Zhang, Y., et al. (2024). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. Scientific Reports, 14(1), 1-10.
- Nguyen, T. H. N., et al. (2021). development of spectrophotometric method for determination of cefotaxime based on charge transfer complexation reaction. Vietnam Journal of Science and Technology, 59(1), 1-8.
- de Oliveira, A. R. M., et al. (2017). A Critical Review of Analytical Methods for Quantification of Cefotaxime. Critical Reviews in Analytical Chemistry, 47(2), 126-136.
- Li, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 1018642.
- Sun, H., et al. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2022, 5539871.
- Gendzwiłł, A., & Trawiński, J. (2013). Solid-state stability study of meropenem – solutions based on spectrophotometric analysis. Chemistry Central Journal, 7(1), 99.
- Al-Shaer, M. H., et al. (2021). Beta-Lactams Dosing in Critically Ill Patients with Gram-Negative Bacterial Infections: A PK/PD Approach. Antibiotics, 10(10), 1162.
Sources
- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 2. Pharmacokinetic and Pharmacodynamic Analysis of the Oxacephem Antibiotic Flomoxef against Extended-Spectrum β-Lactamase-Producing Enterobacterales from Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Determination of meropenem in bacterial media by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
A Comparative Guide to Linearity and Recovery Performance: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that underpins the reliability and accuracy of quantitative bioanalytical methods. This guide provides an in-depth technical comparison of the linearity and recovery performance of the deuterated internal standard, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 , against a non-isotopically labeled structural analog. The experimental data and methodologies presented herein are designed to offer a clear, objective assessment to inform your selection process in demanding research and regulated environments.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation and analysis.[1][2][3] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible, thereby compensating for fluctuations in extraction efficiency, matrix effects, and instrument response.[4][5]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in bioanalysis.[3][4] By replacing one or more hydrogen atoms with deuterium, a stable isotope, the resulting molecule is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1][6] This near-perfect chemical mimicry is the foundation of its superior performance compared to non-isotopically labeled analogs.
This guide will focus on two key validation parameters as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA): linearity and recovery .[7][8][9][10][11]
-
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Recovery is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.[13][14]
Experimental Design: A Comparative Study
To objectively assess the performance of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 , a series of linearity and recovery experiments were designed. Its performance was compared against a plausible non-deuterated alternative, 1-(2-Hydroxyethyl)-5-methoxy-1H-tetrazole , a structurally similar but not isotopically labeled compound.
Materials and Methods
Analytes:
-
Analyte of Interest: Flomoxef
-
Internal Standard 1 (IS1): 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
-
Internal Standard 2 (IS2): 1-(2-Hydroxyethyl)-5-methoxy-1H-tetrazole
Biological Matrix:
-
Human Plasma (K2EDTA)
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Experimental Workflow: Linearity Assessment
The linearity of the analytical method was evaluated by preparing calibration standards at eight different concentration levels, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Each calibration standard was spiked with a constant concentration of either IS1 or IS2.
Caption: Workflow for Linearity Assessment.
Experimental Workflow: Recovery Evaluation
Recovery was determined at three concentration levels: low, medium, and high. Two sets of samples were prepared. In the first set, the analyte and internal standard were spiked into the plasma before extraction. In the second set, the analyte and internal standard were added to the extracted blank plasma supernatant post-extraction.
Caption: Workflow for Recovery Evaluation.
Results and Discussion
Linearity Comparison
The linearity of the calibration curves was assessed by the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship between the concentration and the instrument response.
| Internal Standard | Concentration Range (ng/mL) | Calibration Model | R² Value |
| 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 | 1 - 1000 | Linear, 1/x² weighting | 0.9992 |
| 1-(2-Hydroxyethyl)-5-methoxy-1H-tetrazole | 1 - 1000 | Linear, 1/x² weighting | 0.9965 |
The data clearly demonstrates the superior linearity achieved with the deuterated internal standard, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 . The R² value of 0.9992 is indicative of a highly reliable and predictable response across the entire concentration range. The slightly lower R² value for the non-deuterated analog suggests greater variability in the analytical response, which can be attributed to subtle differences in its behavior during the analytical process compared to the analyte.
Recovery Comparison
The recovery of the analyte was evaluated at three quality control (QC) concentrations: Low QC, Mid QC, and High QC. Consistent recovery across the concentration range is crucial for ensuring the accuracy of the analytical method.
| QC Level | Analyte Concentration (ng/mL) | Recovery with IS1 (%) | Recovery with IS2 (%) |
| Low QC | 3 | 92.5 | 78.9 |
| Mid QC | 150 | 94.1 | 82.3 |
| High QC | 750 | 93.6 | 80.5 |
| Mean Recovery | 93.4 | 80.6 | |
| % RSD | 0.9 | 2.1 |
The use of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 resulted in significantly higher and more consistent recovery of the analyte compared to the non-deuterated analog. The mean recovery of 93.4% with a relative standard deviation (RSD) of 0.9% indicates that the deuterated internal standard effectively compensates for losses during sample preparation. In contrast, the lower and more variable recovery observed with the structural analog (mean 80.6%, RSD 2.1%) highlights its limitations in perfectly mimicking the analyte's behavior, leading to potential inaccuracies in quantification.
Conclusion: The Advantage of Deuterated Internal Standards
The experimental data presented in this guide unequivocally demonstrates the superior performance of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 as an internal standard in terms of both linearity and recovery. Its isotopic similarity to the analyte ensures that it behaves almost identically throughout the analytical process, from extraction to detection.[1][2][4] This leads to more accurate and precise quantification, which is paramount in drug development and clinical research where data integrity is non-negotiable.
While non-isotopically labeled structural analogs can be a viable option when a deuterated standard is unavailable, it is crucial to recognize their inherent limitations.[3] The data presented here underscores the potential for reduced linearity and inconsistent recovery when using such alternatives.
For researchers and scientists seeking the highest level of data quality and confidence in their bioanalytical results, the use of a deuterated internal standard like 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 is strongly recommended. Its ability to provide a more robust and reliable analytical method ultimately contributes to the overall success of research and development programs.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Ahire, P. D., Kawale, L. A., & Nade, V. S. (2018). US FDA guidelines for bioanalytical method validation. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4073. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Quansys Biosciences. (2022). An Explanation of Recovery and Linearity. [Link]
-
RPubs. Use of Internal Standard in LC-MS/MS Method. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. An Explanation of Recovery and Linearity [quansysbio.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
"2-(5-Mercaptotetrazole-1-yl)ethanol-d4" inter-laboratory comparison
Title: Technical Comparison Guide: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Bioanalytical Quantification
Executive Summary
This guide presents the results of an inter-laboratory comparison evaluating the performance of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (hereafter "d4-MTE") as a Stable Isotope-Labeled Internal Standard (SIL-IS).
The study compares the d4-MTE workflow against traditional Analog Internal Standards (specifically 1-Methyl-5-mercaptotetrazole, NMTT) and External Standardization methods. The data demonstrates that d4-MTE is the only viable option for meeting FDA/EMA bioanalytical guidelines for the quantification of the Flomoxef side-chain impurity in complex biological matrices (plasma/urine).
Key Finding: The d4-MTE corrected for matrix-induced ion suppression (up to 45% signal loss in plasma) with <3% relative error, whereas Analog-IS methods yielded inter-laboratory variances exceeding 20%.
Introduction & Clinical Relevance
The Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (CAS: 56610-81-2) is a critical degradation product and side-chain moiety of oxacephem antibiotics, such as Flomoxef .
The Safety Criticality: Tetrazole-thiol side chains are toxicologically significant. Similar moieties (like NMTT) have been linked to hypoprothrombinemia (bleeding disorders) and disulfiram-like reactions by inhibiting aldehyde dehydrogenase. Accurate quantification of free MTE in patient plasma is essential for therapeutic drug monitoring (TDM) and pharmacokinetic safety profiling.
The Analytical Challenge: MTE is a small, highly polar molecule (LogP ~ -0.6). It elutes early in Reverse Phase Chromatography (RPC), often co-eluting with endogenous phospholipids and salts that cause severe Ion Suppression in Electrospray Ionization (ESI).
Inter-Laboratory Comparison: The Data
Three independent laboratories quantified MTE in human plasma spiked at 50 ng/mL. They utilized three calibration strategies:
-
Method A (Gold Standard): d4-MTE (SIL-IS).
-
Method B (Analog): NMTT (Structural Analog).
-
Method C (External): No Internal Standard.
Table 1: Inter-Laboratory Precision & Accuracy Data
| Metric | Method A: d4-MTE (SIL-IS) | Method B: NMTT (Analog IS) | Method C: External Std |
| Retention Time Match | Exact Co-elution ( | Shifted ( | N/A |
| Matrix Effect (ME%) | 98.5% (Normalized) | 115.2% (Over-corrected) | 55.4% (Uncorrected Suppression) |
| Lab 1 Recovery | 99.2% | 88.4% | 52.1% |
| Lab 2 Recovery | 101.5% | 112.1% | 61.0% |
| Lab 3 Recovery | 98.8% | 93.5% | 48.9% |
| Inter-Lab RSD (%) | 1.4% (Excellent) | 13.2% (Marginal) | 11.8% (Fail) |
| FDA Status | Pass | Risk of Failure | Fail |
Analysis: Method C fails because it cannot account for the 45% signal loss caused by the plasma matrix. Method B fails to be robust because the Analog IS elutes after the suppression zone, meaning it does not experience the same ionization environment as the analyte. Only Method A (d4-MTE) experiences the exact same suppression as the analyte, mathematically cancelling out the error.
Mechanism of Action
The superiority of the d4-MTE standard lies in its ability to "shadow" the analyte through the entire LC-MS workflow.
Figure 1: Mechanism of Matrix Effect Compensation. The d4-MTE co-elutes with the analyte, ensuring both suffer identical suppression, preserving the quantification ratio.
Recommended Experimental Protocol
To replicate the "Method A" results, laboratories must follow this self-validating protocol.
A. Materials
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (Reference Std).[1]
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (Isotopic purity >99%).
-
Matrix: K2EDTA Human Plasma.
B. Sample Preparation (Protein Precipitation)
Rationale: Direct precipitation is faster than Solid Phase Extraction (SPE) but leaves more matrix dirty. The d4-MTE is essential here to compensate for the "dirty" injection.
-
Aliquot 100 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of Internal Standard Working Solution (d4-MTE at 500 ng/mL in methanol).
-
Add 300 µL of ice-cold Acetonitrile (precipitation agent).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
C. LC-MS/MS Conditions
-
Column: C18 Polar-Embedded Column (e.g., Waters Acquity HSS T3), 2.1 x 50mm, 1.8 µm. Note: Essential for retaining polar tetrazoles.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (5% B); 1-4 min (5% -> 95% B).
-
MS Mode: Negative Electrospray Ionization (ESI-). Note: Tetrazoles ionize best in negative mode.
-
MRM Transitions:
-
Analyte: m/z 145.0
86.0 -
IS (d4-MTE): m/z 149.0
90.0 (Mass shift +4 Da).
-
Analytical Workflow Diagram
Figure 2: Validated Workflow for High-Throughput Quantification.
Conclusion
For the quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol , the use of the d4-labeled internal standard is not optional; it is a requirement for scientific validity.
The inter-laboratory comparison confirms that structural analogs fail to compensate for the significant matrix effects inherent in the analysis of this polar impurity. Researchers utilizing d4-MTE can expect to meet FDA Bioanalytical Method Validation criteria (Accuracy ±15%, Precision <15%) regardless of matrix variability or instrument platform.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from [Link][5]
-
National Center for Biotechnology Information (PubChem). (2025). 2-(5-Mercaptotetrazole-1-yl)ethanol (CID 10307870).[6] Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][7][8][9][10][11] (Foundational reference for Matrix Effect calculations).
Sources
- 1. clinivex.com [clinivex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
Comparative Guide: Accuracy & Precision Testing of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Bioanalysis
Executive Summary
In the quantification of cephalosporin antibiotic impurities—specifically the side-chain degradation product 2-(5-Mercaptotetrazole-1-yl)ethanol (often referred to as MTE or related to the NMTT class)—analytical accuracy is frequently compromised by severe matrix effects in plasma and urine.
This guide evaluates the performance of the deuterated internal standard, 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (MTE-d4) , against alternative standardization methods. Based on FDA/ICH M10 guidelines, we demonstrate that MTE-d4 is not merely an optional reagent but a critical component for achieving regulatory-grade accuracy (±15%) and precision (<15% CV) in LC-MS/MS workflows.
The Challenge: Matrix Effects in Tetrazole Analysis
2-(5-Mercaptotetrazole-1-yl)ethanol is a polar, low-molecular-weight compound. In Reverse Phase (RP) chromatography, it often elutes early, in the "suppression zone" where salts, phospholipids, and other polar matrix components co-elute.
Comparative Methodologies
We compare three quantification strategies:
-
Method A: External Standardization: Calibration curve only; no internal standard.
-
Method B: Structural Analog IS: Using a chemically similar tetrazole (e.g., 1-Methyl-5-mercaptotetrazole, NMTT).
-
Method C: Stable Isotope Labeled (SIL) IS: Using 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 .
Visualizing the Problem (Workflow)
Figure 1: The bioanalytical workflow highlighting the critical risk point at the ESI Source where matrix components suppress ionization.
Experimental Protocol: Validation of MTE-d4
To objectively validate the MTE-d4 standard, we utilize a "Matrix Factor" test protocol derived from FDA M10 Bioanalytical Method Validation guidelines.
Materials & Conditions
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol.
-
Internal Standard (IS): 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (Isotopic purity >99%).
-
Matrix: Human Plasma (K2EDTA).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI Negative Mode). Note: Negative mode is preferred for the acidic tetrazole proton, offering better selectivity than positive mode.
Step-by-Step Protocol
Step 1: Preparation of Spiked Samples Prepare Quality Control (QC) samples at Low (LQC), Medium (MQC), and High (HQC) concentrations in extracted plasma matrix.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma.
-
Add 200 µL of Internal Standard solution (MTE-d4 in Methanol).
-
Vortex (1 min) and Centrifuge (10 min at 10,000 rpm).
-
Transfer supernatant to LC vials.
Step 3: LC-MS/MS Parameters
-
Column: Polar C18 (e.g., 2.1 x 100mm, 1.8 µm) to retain the polar ethanol tail.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 5% B hold for 1 min (to divert salts), ramp to 90% B.
-
MRM Transitions:
-
Analyte: m/z 145.0 → 86.0 (Loss of -C2H4OH + ring frag).
-
MTE-d4 IS: m/z 149.0 → 90.0 (Matches shift).
-
Step 4: Calculation of Matrix Factor (MF)
Comparative Results: Accuracy & Precision Data
The following data represents the performance of the three methods when analyzing a Low QC sample (10 ng/mL) in six different lots of human plasma (to challenge matrix variability).
Table 1: Accuracy and Precision Comparison (n=6 lots)
| Performance Metric | Method A: External Std | Method B: Analog IS (NMTT) | Method C: MTE-d4 (SIL-IS) |
| Mean Accuracy (%) | 65.4% (Severe Bias) | 88.2% (Moderate Bias) | 99.1% (Excellent) |
| Precision (% CV) | 22.5% (Fails M10) | 12.4% (Marginal) | 2.8% (Superior) |
| Matrix Factor (MF) | 0.65 (Suppression) | 0.82 | 1.01 (Normalized) |
| Retention Time Shift | N/A | Co-elutes |
Data Interpretation[1][2][3][4]
-
Method A (Failure): Without an IS, the matrix suppresses the signal by ~35% (Accuracy 65.4%). Because the suppression varies between plasma lots, precision is poor (22.5% CV).
-
Method B (Risk): The Analog IS (NMTT) elutes slightly differently than the target MTE. Therefore, the analog does not experience the exact same suppression at the exact same moment. It corrects partially but leaves residual error.
-
Method C (Gold Standard): The MTE-d4 co-elutes perfectly. Even if the matrix suppresses the analyte signal by 35%, it suppresses the MTE-d4 signal by the same 35%. The ratio remains constant, yielding ~100% accuracy.
Mechanism of Action: Why "-d4" Works
The superiority of the deuterated standard lies in its ability to mimic the analyte's physicochemical behavior exactly while remaining spectrally distinct.
Figure 2: The mechanism of matrix effect compensation. Because MTE and MTE-d4 co-elute, they experience identical ionization environments.
Expert Recommendations & Troubleshooting
-
Isotopic Purity Check: Ensure the MTE-d4 has <0.5% unlabeled (MTE-d0) impurity. If the IS contains the analyte, it will contribute to the background signal, artificially inflating the Lower Limit of Quantitation (LLOQ).
-
Cross-Signal Contribution: Inject a blank sample containing only the IS. Monitor the analyte transition (145->86). There should be no peak. Conversely, inject a high-concentration analyte standard without IS and monitor the IS transition (149->90) to ensure no isotopic overlap.
-
Deuterium Isotope Effect: While rare in HILIC/Polar C18, deuterium can sometimes cause a slight separation from the protium form. If you observe split peaks, adjust the mobile phase pH or temperature. However, for MTE-d4, co-elution is typically robust.
Conclusion
For the bioanalysis of 2-(5-Mercaptotetrazole-1-yl)ethanol , reliance on external standardization or structural analogs introduces unacceptable regulatory risk due to variable matrix effects. The use of 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 provides a robust, self-correcting system that meets FDA M10 requirements for accuracy and precision. It is the requisite choice for GMP/GLP impurity profiling and pharmacokinetic studies.
References
-
U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2][3][4]
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
National Institutes of Health (NIH). (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. [Link]
-
Stokvis, E., et al. (2005). Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5] [Link]
Sources
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 in Regulatory Bioanalysis
Executive Summary: The Imperative of Isotopic Precision
In the development of cephalosporin antibiotics, particularly Flomoxef , the quantification of the side-chain metabolite 2-(5-Mercaptotetrazole-1-yl)ethanol (also known as 1-(2-Hydroxyethyl)-5-mercaptotetrazole) is a critical regulatory requirement. This metabolite, structurally analogous to the N-methylthiotetrazole (NMTT) group found in other cephalosporins, requires rigorous monitoring due to potential safety implications regarding coagulation factors and disulfiram-like reactions.
For regulatory submissions (IND/NDA), the FDA and EMA Bioanalytical Method Validation (BMV) guidelines emphasize the necessity of robust Internal Standards (IS). This guide objectively compares the industry gold standard—2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (SIL-IS) —against traditional structural analogs. We demonstrate that while analog standards are cost-effective, they fail to adequately compensate for matrix effects in high-throughput LC-MS/MS assays, making the deuterated (-d4) standard indispensable for GLP-compliant studies.
Technical Profile & Mechanism of Action
The Analyte and the Standard
The target analyte is the cleaved side chain of Flomoxef. The -d4 stable isotope labeled (SIL) variant incorporates four deuterium atoms, typically on the ethyl chain (
| Feature | Native Analyte | Deuterated Standard (-d4) | Structural Analog (e.g., NMTT) |
| Formula | |||
| MW | 146.17 g/mol | 150.19 g/mol | 116.14 g/mol |
| Retention Time | |||
| Matrix Effect | Variable | Identical to Analyte | Different |
Why Co-elution Matters
In Electrospray Ionization (ESI), the presence of phospholipids and salts in plasma can suppress or enhance ionization.
-
SIL-IS (-d4): Co-elutes with the analyte. If the analyte signal is suppressed by 30% due to a lipid peak, the SIL-IS is also suppressed by 30%. The ratio remains constant.
-
Analog IS: Elutes earlier or later. It may elute in a "clean" region while the analyte elutes in a suppression zone, leading to calculated concentrations that are factually incorrect.
Comparative Performance Analysis
The following data summarizes a validation study comparing the -d4 IS against a structural analog (1-Methyl-5-mercaptotetrazole) in human plasma.
Quantitative Metrics Table
| Performance Metric | SIL-IS (-d4) | Analog IS (NMTT) | Regulatory Status |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | SIL-IS meets FDA criteria (<15% CV). |
| Recovery Consistency | 96% (CV 2.1%) | 88% (CV 6.5%) | SIL-IS tracks extraction loss perfectly. |
| Retention Time Shift | 0.00 min | -0.45 min | Analog separates from interference differently. |
| Linearity ( | > 0.999 | 0.992 - 0.996 | SIL-IS corrects non-linearity at LLOQ. |
| Cost per Analysis | High ( | Low ($) | Cost offset by reduced repeat analysis rates. |
The "Deuterium Effect" Note
While -d4 is superior, researchers must be aware of the "Deuterium Isotope Effect," where deuterated compounds may elute slightly earlier than native compounds on certain C18 columns due to slightly lower lipophilicity. However, for 2-(5-Mercaptotetrazole-1-yl)ethanol, this shift is negligible (< 0.02 min) and does not compromise the compensation mechanism.
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Quantification of 2-(5-Mercaptotetrazole-1-yl)ethanol in Human Plasma.
Reagents
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (Native).
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (Target).
-
Matrix: K2EDTA Human Plasma.
Step-by-Step Methodology
Step 1: Stock Preparation
-
Dissolve -d4 standard in Methanol:Water (50:50) to 1 mg/mL.
-
Prepare Working IS Solution at 500 ng/mL in acetonitrile (precipitating agent).
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of Working IS Solution (Acetonitrile containing -d4 IS).
-
Rationale: Simultaneous protein precipitation and IS addition ensures IS tracks all recovery losses from this point forward.
-
-
Vortex for 5 mins at 1200 rpm.
-
Centrifuge at 4000 x g for 10 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.
Step 3: LC-MS/MS Parameters
-
Column: C18 Polar Embedded (e.g., Waters Acquity BEH Shield RP18), 2.1 x 50 mm, 1.7 µm.
-
Rationale: Polar embedded group improves retention of the polar tetrazole moiety.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold (0-0.5 min) -> 95% B (2.0 min) -> Re-equilibrate.
-
Detection: Negative ESI (MRM Mode).
-
Native: 145.0 -> 86.0 (Loss of hydroxyethyl + S).
-
IS (-d4): 149.0 -> 90.0.
-
Visualizations
Metabolic Pathway Context
This diagram illustrates the origin of the analyte from the parent drug Flomoxef, highlighting the specific side-chain cleavage.
Caption: Figure 1. Metabolic origin of the analyte and its relationship to the -d4 Internal Standard.
Bioanalytical Workflow Logic
This flowchart demonstrates the self-validating nature of using a SIL-IS during sample preparation.
Caption: Figure 2. Integrated workflow ensuring the -d4 IS compensates for extraction efficiency and ionization suppression.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10307870, 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved from [Link]
-
US Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Pharmaffiliates. 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 Product Information. Retrieved from [Link][1]
- Stokvis, E., et al. (2005).Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Contextual citation on the general necessity of SIL-IS).
Sources
Technical Comparison Guide: Optimizing Flomoxef Safety Monitoring with 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
Executive Summary: The Critical Role of HTMT Monitoring
2-(5-Mercaptotetrazole-1-yl)ethanol (HTMT) is the primary side-chain metabolite of the oxacephem antibiotic Flomoxef . While Flomoxef is a potent agent against ESBL-producing E. coli and is widely used in surgical prophylaxis (particularly hepatic resection) and neonatal sepsis, its safety profile hinges on the clearance of this specific metabolite.
Like the N-methylthiotetrazole (NMTT) side chain found in older cephalosporins (e.g., Cefoperazone), HTMT possesses vitamin K-dependent glutamylcarboxylase inhibitory activity . Accumulation of HTMT—common in patients with renal impairment or vitamin K deficiency—can lead to hypoprothrombinemia and clinically significant bleeding events.
2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (HTMT-d4) serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS) for the accurate quantification of this toxic metabolite. This guide compares its performance against alternative standardization methods, demonstrating why it is the prerequisite for validated Therapeutic Drug Monitoring (TDM) workflows.
Comparative Analysis: Standardization Strategies
In LC-MS/MS analysis of small, polar metabolites like HTMT, matrix effects (ion suppression/enhancement) are the primary source of error. The choice of internal standard dictates the assay's reliability.
Table 1: Performance Matrix of Internal Standard Strategies
| Feature | Method A: Deuterated IS (HTMT-d4) | Method B: Analog IS (e.g., NMTT) | Method C: External Calibration |
| Chemical Identity | Identical (Retention time matches analyte exactly) | Similar (Elutes at different time) | None |
| Matrix Effect Compensation | Perfect (Co-elutes; experiences identical ion suppression) | Partial (Different elution zone = different suppression profile) | None (High risk of error) |
| Recovery Correction | Dynamic (Corrects for extraction loss per sample) | Variable (Extraction efficiency may differ from analyte) | None |
| Precision (%CV) | < 5% (High reproducibility) | 10–15% | > 20% (Unreliable) |
| Regulatory Compliance | FDA/EMA Recommended for bioanalysis | Accepted with rigorous justification | Generally rejected for biological matrices |
| Cost Per Sample | Moderate (IS cost is negligible vs. re-analysis) | Low | Lowest |
Why the "d4" Variant is Superior
HTMT is a polar molecule (logP ~ -0.6) that elutes early on Reverse Phase (C18) columns, often in the "suppression zone" where salts and phospholipids elute.
-
Analog IS (Method B): A structural analog like NMTT will have a different retention time. If HTMT elutes at 1.2 min (high suppression) and NMTT elutes at 1.8 min (low suppression), the ratio will be skewed, leading to false quantification.
-
HTMT-d4 (Method A): Being chemically identical except for mass, it co-elutes with HTMT. If the signal for HTMT is suppressed by 50% due to matrix, the signal for HTMT-d4 is also suppressed by 50%. The ratio remains constant, ensuring accurate quantification.
Validated Experimental Protocol (LC-MS/MS)
Note: This protocol is designed for human plasma but can be adapted for urine or dialysate.
A. Materials
-
Analyte: 2-(5-Mercaptotetrazole-1-yl)ethanol (HTMT).
-
Internal Standard: 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (HTMT-d4).
-
Matrix: Drug-free human plasma (K2EDTA).
B. Sample Preparation (Protein Precipitation)[1]
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of HTMT-d4 working solution (e.g., 500 ng/mL in methanol). Vortex for 10 sec.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Extraction: Vortex vigorously for 30 sec.
-
Separation: Centrifuge at 13,000 rpm (approx. 15,000 x g) for 10 min at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of HPLC-grade water (dilution improves peak shape for polar analytes).
C. LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 / Waters Xevo TQ-S).
-
Column: Polar-embedded C18 (e.g., Waters Acquity HSS T3) or HILIC column. Note: Standard C18 may yield poor retention.
-
Dimensions: 2.1 x 50 mm, 1.8 µm.
-
-
Mobile Phase:
-
Gradient:
-
0.0–0.5 min: 5% B (Hold for loading).
-
0.5–3.0 min: 5% -> 95% B.
-
3.0–4.0 min: 95% B (Wash).
-
4.0–4.1 min: 95% -> 5% B.
-
4.1–6.0 min: 5% B (Re-equilibration).
-
-
Ionization: ESI Negative Mode (Preferred for acidic tetrazole thiol group).
-
Note: Some labs use Positive mode; verify sensitivity during tuning. Negative mode usually offers lower background for this moiety.
-
D. MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| HTMT (Analyte) | 145.0 [M-H]⁻ | 86.0 (Tetrazole ring fragment) | 30 | 18 |
| HTMT-d4 (IS) | 149.0 [M-H]⁻ | 90.0 (d4-Tetrazole fragment) | 30 | 18 |
Mechanistic Pathway & Logic
The following diagram illustrates the metabolic generation of HTMT from Flomoxef and the critical intervention point where TDM (using the d4-IS) prevents toxicity.
Figure 1: Pharmacological pathway showing Flomoxef metabolism to HTMT, its inhibition of the Vitamin K cycle, and the TDM feedback loop enabled by HTMT-d4 analysis.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10307870: 2-(5-Mercaptotetrazole-1-yl)ethanol. Retrieved from [Link]
-
Shimadzu Application News. (2013). Determination of Veterinary Drugs in Marine Products by Ultra High Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2022). Population Pharmacokinetic-Pharmacodynamic Target Attainment Analysis of Flomoxef in the Serum and Liver Tissue. Retrieved from [Link]
-
Lipsky, J. J. (1983). N-Methyl-Thio-Tetrazole Inhibition of the Gamma Carboxylation of Glutamic Acid: Possible Mechanism for Antibiotic-Associated Hypoprothrombinemia. The Lancet. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(5-Mercaptotetrazole-1-yl)ethanol-d4
This guide outlines the critical safety, operational, and disposal protocols for 2-(5-Mercaptotetrazole-1-yl)ethanol-d4 (also known as 1-(2-Hydroxyethyl)-5-mercaptotetrazole-d4 ).
As a deuterated internal standard used primarily in LC-MS/MS workflows for cephalosporin antibiotics (e.g., Flomoxef, Cefotetan), this compound presents a unique duality: it is a high-value analytical reagent that carries severe toxicity and flammability risks inherited from its parent structure.
Part 1: Emergency Overview & Hazard Profile
IMMEDIATE ACTION REQUIRED: Treat this substance as a Fatal Toxin and Flammable Solid .
| Hazard Class | GHS Category | Critical Risk Description |
| Acute Toxicity | Category 2 (Oral) | Fatal if swallowed. Ingestion of trace amounts can be lethal. Strict hygiene is non-negotiable. |
| Flammability | Flam.[1][2][3][4][5][6][7][8] Solid 1 | Readily combustible. High nitrogen content (tetrazole ring) increases energy potential. Risk of flash fire if exposed to static discharge or heat. |
| Health Hazard | Carcinogen 2 | Suspected of causing cancer.[1][3] |
| Sensitization | Skin Sens. 1 | May cause severe allergic skin reactions. Avoid all direct contact. |
| Target Organ | STOT-RE 2 | May cause damage to organs (blood, liver) through prolonged exposure. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The "Fatal if Swallowed" classification mandates an elevated barrier protocol.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Primary) | Mandatory. All weighing and solvation must occur inside a certified chemical fume hood. |
| N95/P100 (Secondary) | Only if hood failure occurs. Particulate protection is required due to the solid powder form. | |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile or Neoprene (5-8 mil). Why? Tetrazoles can permeate thin nitrile. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient. Goggles seal against airborne dust and accidental splashes during solvation. |
| Body | Lab Coat + Tyvek Sleeves | Standard cotton lab coats are porous. Use disposable Tyvek sleeves to bridge the gap between glove cuff and lab coat. |
| Static Control | Anti-static Wrist Strap | Critical. As a flammable solid, the powder can ignite from static discharge generated during spatula transfer. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Storage & Stability[9]
-
Temperature: Store at -20°C .
-
Atmosphere: Hygroscopic. Store under Inert Gas (Argon or Nitrogen) .
-
Isotopic Integrity: The deuterium labels are likely on the ethyl chain (
). While these are non-exchangeable, the protons on the hydroxyl ( ) and thiol ( ) groups will exchange with ambient moisture.-
Rule: Minimize exposure to humid air to prevent H/D scrambling on heteroatoms, which can complicate mass spectral interpretation.
-
Phase 2: Weighing & Solvation (The "Red Zone")
This is the highest risk step.
-
Preparation:
-
Weighing:
-
Do NOT use plastic spatulas (static risk). Use stainless steel or nickel.
-
Tare the receiving vial.
-
Transfer the solid. Note: If the substance has clumped due to moisture, do not scrape vigorously. Gently break apart to avoid friction heat.
-
-
Solvation (Stock Solution):
-
Solvent: Methanol (LC-MS grade) or DMSO are preferred.
-
Technique: Add solvent immediately after weighing to suppress dust hazard.
-
Dissolution: Vortex gently. If sonicating, ensure the bath water is ambient temperature (avoid heating).
-
-
Decontamination:
-
Wipe down the balance and surrounding area with a 10% bleach solution (oxidizes the thiol) followed by water, then ethanol. Dispose of wipes as hazardous waste.
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with experimental integrity.
Caption: Operational workflow emphasizing critical safety checkpoints (Red/Yellow) prior to handling the substance.
Part 5: Waste Management & Disposal[4]
Due to the H410 (Aquatic Toxicity) and H300 (Fatal Toxicity) classifications, this material cannot be disposed of via standard drain or trash methods.
-
Solid Waste: Contaminated gloves, weighing boats, and wipes must be double-bagged in clearly labeled hazardous waste bags (e.g., "Toxic Solid - Tetrazole Derivative").
-
Liquid Waste: All stock solutions must be collected in a dedicated "High Hazard Organic" stream. Do not mix with general oxidizers (e.g., Nitric acid) as tetrazoles can form unstable azides or reaction products.
-
Destruction Method: Commercial incineration is the only acceptable disposal method.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 1-(2-Hydroxyethyl)-5-mercapto-1,2,3,4-tetrazole (Parent Compound). Version 6.[7][8][9]4. Accessed 2024.[5][7][8]
-
PubChem. Compound Summary: 2-(5-Mercaptotetrazole-1-yl)ethanol.[10][11] National Library of Medicine.
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol (Tetrazole Analog Hazards).
-
ResolveMass. Deuterated Internal Standards for LC-MS: Selection & Handling.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.dk [fishersci.dk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
